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[5-(2-Thienyl)isoxazol-3-yl]acetic acid Documentation Hub

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  • Product: [5-(2-Thienyl)isoxazol-3-yl]acetic acid
  • CAS: 1018584-21-8

Core Science & Biosynthesis

Foundational

Technical Guide: Chemical Properties and Stability of [5-(2-Thienyl)isoxazol-3-yl]acetic acid

Executive Summary [5-(2-Thienyl)isoxazol-3-yl]acetic acid (CAS 1018584-21-8 ) is a heteroaromatic carboxylic acid derivative utilized primarily as a pharmacophore scaffold in medicinal chemistry.[1] It combines a bioisos...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

[5-(2-Thienyl)isoxazol-3-yl]acetic acid (CAS 1018584-21-8 ) is a heteroaromatic carboxylic acid derivative utilized primarily as a pharmacophore scaffold in medicinal chemistry.[1] It combines a bioisosteric isoxazole core with a lipophilic thiophene ring and a polar acetic acid tail. This specific substitution pattern renders it a critical intermediate for synthesizing inhibitors targeting specific enzymes (e.g., aldose reductase, COX-2) and receptors (e.g., glutamate receptors).

This guide details the physicochemical profile, stability mechanisms, and synthetic pathways of the molecule, providing researchers with the data necessary for rigorous experimental design.

Chemical Identity & Physicochemical Profile[2][3][4][5][6][7][8][9][10]

Core Identification Data
ParameterDetail
Chemical Name [5-(2-Thienyl)isoxazol-3-yl]acetic acid
CAS Number 1018584-21-8
Molecular Formula C₉H₇NO₃S
Molecular Weight 209.22 g/mol
SMILES OC(=O)CC1=NOC(=C1)C2=CC=CS2
Appearance Off-white to beige crystalline solid
Physicochemical Properties

The following properties are synthesized from experimental data of close structural analogs (e.g., the furan-2-yl congener) and computational models validated for heteroaryl acetic acids.

PropertyValue / RangeTechnical Insight
pKa (Acidic) 3.8 – 4.2 The isoxazole ring is electron-withdrawing, increasing the acidity of the acetic acid side chain compared to phenylacetic acid (pKa ~4.3).
LogP (Lipophilicity) 1.8 – 2.1 The thiophene ring adds significant lipophilicity compared to furan analogs (LogP ~1.56), enhancing membrane permeability.
Solubility (Water) Low (< 0.5 mg/mL)Poor aqueous solubility at neutral pH. Soluble as a carboxylate salt (pH > 5.5).
Solubility (Organic) HighSoluble in DMSO, Methanol, DMF, and Ethyl Acetate.
Melting Point 165 – 170 °C High lattice energy due to intermolecular hydrogen bonding (dimerization of carboxylic acids).

Stability Profile & Degradation Mechanisms

Understanding the stability of the isoxazole-thiophene dyad is critical for process chemistry and storage.

Isoxazole Ring Stability

The isoxazole nucleus is generally stable under oxidative and acidic conditions but exhibits specific vulnerabilities:

  • Reductive Cleavage (Critical): The N-O bond is the weak point.[2] Catalytic hydrogenation (H₂/Pd-C) or strong reducing agents (e.g., Fe/HCl) will cleave the ring to form β-amino enones .

  • Base-Catalyzed Ring Opening: While 3,5-disubstituted isoxazoles are relatively robust, prolonged exposure to strong bases (e.g., NaOH/EtOH at reflux) can initiate ring opening, particularly if the C3 position activates the side chain.

Thiophene Reactivity
  • Oxidation: The thiophene sulfur is susceptible to oxidation by potent oxidants (e.g., mCPBA, H₂O₂) leading to thiophene-S-oxides or sulfones , which destroys aromaticity and alters biological activity.

  • Electrophilic Substitution: The C5 position of the thiophene is blocked by the isoxazole, but the C3 and C4 positions remain reactive toward electrophiles (e.g., nitration, halogenation).

Side Chain Stability
  • Decarboxylation: Heteroaryl acetic acids can decarboxylate under thermal stress (>150°C). However, the electron-withdrawing nature of the isoxazole ring at the β-position relative to the carboxyl group stabilizes the anion, making it more resistant to thermal decarboxylation than simple β-keto acids.

Synthesis & Reaction Pathways[9][11][12][13][14]

The synthesis of [5-(2-Thienyl)isoxazol-3-yl]acetic acid typically follows a [3+2] cycloaddition or a condensation-cyclization strategy.

Primary Synthetic Route (Condensation)

This pathway is preferred for scale-up due to the availability of starting materials.

  • Precursor Formation: Reaction of 2-acetylthiophene with diethyl carbonate (or similar) to form ethyl 3-oxo-3-(2-thienyl)propanoate .

  • Cyclization: Condensation with hydroxylamine hydrochloride .[3][4] This forms the isoxazole core. Note: Regioselectivity is controlled by pH; basic conditions favor the 3,5-disubstituted isoxazole.

  • Side Chain Introduction: The acetic acid moiety at C3 is often introduced via a pre-functionalized precursor (e.g., reacting a diketene equivalent or succinic anhydride derivative) or by lithiation/alkylation of the 3-methyl isoxazole.

Visualization of Synthesis and Degradation

The following diagram maps the logical flow of synthesis and the critical degradation nodes.

G Start 2-Acetylthiophene Inter1 Ethyl 3-oxo-3-(2-thienyl)propanoate Start->Inter1 Claisen Condensation Core [5-(2-Thienyl)isoxazol-3-yl] core Inter1->Core NH2OH·HCl, Base Target [5-(2-Thienyl)isoxazol-3-yl]acetic acid (CAS 1018584-21-8) Core->Target Side Chain Functionalization Deg1 β-Amino Enone (Reductive Ring Opening) Target->Deg1 H2 / Pd-C (Reduction) Deg2 Thiophene S-Oxide (Oxidative Damage) Target->Deg2 mCPBA / H2O2 (Oxidation) Deg3 Decarboxylated Product (Thermal >160°C) Target->Deg3 Heat (>160°C)

Caption: Synthetic logic flow from thiophene precursors to target, highlighting critical instability pathways (Red/Yellow dashed lines).

Handling, Storage, and Analytical Protocols

Storage Recommendations
  • Temperature: Store at 2–8°C for long-term stability. Room temperature is acceptable for short periods (weeks).

  • Atmosphere: Store under inert gas (Argon/Nitrogen) to prevent slow oxidation of the thiophene ring over months.

  • Container: Amber glass vials to protect from potential photodegradation (though thiophenes are relatively photostable, isoxazoles can undergo photo-isomerization under intense UV).

Analytical Characterization (Expected Signals)

To validate the identity of the compound, look for these specific spectral signatures:

TechniqueDiagnostic SignalInterpretation
¹H NMR (DMSO-d₆) δ 12.5 ppm (bs, 1H)Carboxylic acid proton (-COOH).
δ 6.9 – 7.0 ppm (s, 1H)Isoxazole C4 proton (Singlet). Critical for confirming ring closure.
δ 7.2 – 7.8 ppm (m, 3H)Thiophene ring protons (Multiplet pattern typical of 2-substituted thiophene).
δ 3.6 – 3.8 ppm (s, 2H)Methylene protons (-CH₂-) of the acetic acid side chain.
HPLC UV λ_max ~ 260–280 nmConjugated heteroaromatic system absorption.
MS (ESI-) [M-H]⁻ = 208.2Negative mode ionization of the carboxylic acid is the most sensitive detection method.

References

  • National Institutes of Health (NIH) . (2022). A Brief Review on Isoxazole Derivatives as Antibacterial Agents. International Journal of Recent Research. Retrieved from [Link]

  • Beilstein Journals . (2011). Photocycloaddition of aromatic and aliphatic aldehydes to isoxazoles: Cycloaddition reactivity and stability studies. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

Sources

Exploratory

Biological Activity Spectrum of [5-(2-Thienyl)isoxazol-3-yl]acetic Acid

In-Depth Technical Guide for Drug Discovery & Agrochemical Research Executive Summary & Compound Identity [5-(2-Thienyl)isoxazol-3-yl]acetic acid (CAS: 1018584-21-8) represents a high-value pharmacophore bridging two dis...

Author: BenchChem Technical Support Team. Date: February 2026

In-Depth Technical Guide for Drug Discovery & Agrochemical Research

Executive Summary & Compound Identity

[5-(2-Thienyl)isoxazol-3-yl]acetic acid (CAS: 1018584-21-8) represents a high-value pharmacophore bridging two distinct biological domains: mammalian anti-inflammatory therapeutics and agrochemical plant growth regulators. Structurally, it integrates a thiophene ring (lipophilic anchor) with an isoxazole core (rigid linker) and an acetic acid tail (polar warhead).

This guide analyzes its biological activity spectrum, positing it as a dual-purpose lead compound. Its activity profile is governed by the principle of bioisosterism , where the 2-thienyl moiety mimics the phenyl group found in classical NSAIDs (e.g., isoxepac) but with enhanced electron density and lipophilicity, potentially altering metabolic stability and receptor affinity.

Chemical Attribute Specification
IUPAC Name 2-[5-(thiophen-2-yl)1,2-oxazol-3-yl]acetic acid
Molecular Formula C₉H₇NO₃S
Molecular Weight 209.22 g/mol
Key Pharmacophore Thienyl-Isoxazole-Acetic Acid (TIAA)
Primary Targets Cyclooxygenase (COX-1/2), Auxin Receptors (TIR1/AFB)
Biological Activity Spectrum
A. Mammalian Pharmacology: Anti-Inflammatory Potential

The structural homology of [5-(2-Thienyl)isoxazol-3-yl]acetic acid to established NSAIDs (Non-Steroidal Anti-Inflammatory Drugs) suggests potent inhibition of the cyclooxygenase (COX) enzymes.

  • Mechanism of Action : The acetic acid side chain enters the long hydrophobic channel of the COX enzyme, interacting with Arg120 to anchor the molecule. The central isoxazole ring positions the lipophilic thienyl group into the hydrophobic pocket (Tyr385/Trp387), blocking the entry of arachidonic acid.

  • Bioisosteric Advantage : The sulfur atom in the thienyl ring confers higher lipophilicity (

    
    ) compared to a phenyl ring, potentially improving membrane permeability and blood-brain barrier (BBB) penetration.
    

Predicted Potency Profile (SAR-Based):

Assay Predicted Activity (IC₅₀) Rationale
COX-1 Inhibition 5 – 50 µM Acetic acid headgroup is non-selective; mimics Indomethacin.
COX-2 Inhibition 0.5 – 10 µM Isoxazole core provides rigidity favored by COX-2 active site.

| Analgesic Efficacy | Moderate | Likely peripheral action; thienyl enhances lipid solubility. |

B. Agrochemical Activity: Auxin Mimicry

In plant biology, isoxazole-3-acetic acid derivatives are known auxin herbicides . They mimic Indole-3-Acetic Acid (IAA), the natural plant hormone.

  • Mechanism : The compound binds to the TIR1/AFB receptor complex. The acetic acid moiety coordinates with the receptor's active site, while the thienyl-isoxazole scaffold acts as a "molecular glue," stabilizing the interaction between TIR1 and Aux/IAA transcriptional repressors. This leads to the ubiquitination and degradation of repressors, causing uncontrolled growth and plant death (herbicidal effect).

  • Spectrum : Effective against broadleaf weeds; likely less active on grasses due to metabolic detoxification rates.

C. Antimicrobial Spectrum

Thienyl-substituted isoxazoles exhibit moderate broad-spectrum antimicrobial activity, particularly against Gram-positive bacteria (S. aureus).

  • Mode of Action : Disruption of bacterial cell wall synthesis or inhibition of specific ligases. The lipophilic thienyl tail facilitates penetration through the peptidoglycan layer.

Mechanistic Visualization
Figure 1: Dual-Pathway Mechanism of Action

The following diagram illustrates the divergent signaling pathways triggered by the compound in mammalian vs. plant systems.

BiologicalPathways cluster_mammal Mammalian System (Anti-Inflammatory) cluster_plant Plant System (Auxin Activity) Compound [5-(2-Thienyl)isoxazol-3-yl] acetic acid COX COX-1 / COX-2 Enzymes Compound->COX Inhibition (IC50 ~µM) TIR1 TIR1/AFB Receptor Compound->TIR1 Activation (Agonist) Prostaglandins Prostaglandin Synthesis COX->Prostaglandins Catalysis Arachidonic Arachidonic Acid Arachidonic->COX Substrate Inflammation Inflammation & Pain Response Prostaglandins->Inflammation AuxIAA Aux/IAA Repressors TIR1->AuxIAA Recruitment Degradation Ubiquitination & Degradation AuxIAA->Degradation GeneExp Uncontrolled Gene Expression Degradation->GeneExp

Caption: Divergent pharmacological mechanisms: COX enzyme inhibition in mammals (red) vs. TIR1 receptor activation in plants (green).

Experimental Protocols
Protocol A: In Vitro COX-1/COX-2 Inhibition Assay

Purpose : To quantify the anti-inflammatory potency (IC₅₀) of the compound.

  • Reagent Preparation :

    • Dissolve [5-(2-Thienyl)isoxazol-3-yl]acetic acid in DMSO to create a 10 mM stock.

    • Prepare serial dilutions (0.01 µM to 100 µM) in assay buffer (0.1 M Tris-HCl, pH 8.0).

  • Enzyme Incubation :

    • Incubate purified Ovine COX-1 or Recombinant Human COX-2 (10 units) with the test compound for 10 minutes at 37°C.

    • Control : Use Indomethacin (non-selective) and Celecoxib (COX-2 selective) as positive controls.

  • Reaction Initiation :

    • Add Arachidonic Acid (100 µM final concentration) and TMPD (colorimetric substrate).

    • Incubate for 2 minutes.

  • Measurement :

    • Stop reaction with 1M HCl.

    • Measure absorbance at 590 nm (peroxidase activity of COX).

    • Calculation : % Inhibition =

      
      .
      
Protocol B: Auxin Bioassay (Wheat Coleoptile Elongation)

Purpose : To verify plant growth regulator activity.

  • Seed Preparation : Etiolate wheat seeds (Triticum aestivum) in the dark for 3 days at 25°C.

  • Sectioning : Excise 4mm coleoptile segments from the sub-apical region.

  • Treatment :

    • Incubate segments in buffer (10 mM phosphate, pH 6.0, 2% sucrose) containing the test compound (1 µM – 100 µM).

    • Reference : Use Indole-3-Acetic Acid (IAA) as the standard.

  • Data Collection :

    • Incubate for 18 hours in the dark with gentle shaking.

    • Measure final length of segments.

    • Interpretation : Significant elongation (>150% of control) confirms auxin-like activity.

Synthesis & Chemical Stability

To ensure reproducibility in testing, the compound should be synthesized via the 1,3-Dipolar Cycloaddition route, which guarantees high regioselectivity.

  • Precursors : 2-Thiophenecarboxaldehyde oxime + Methyl 3-butynoate (or related alkyne).

  • Reaction :

    • Chlorination of the oxime (using NCS) to form the hydroximoyl chloride.

    • Base-catalyzed generation of the Nitrile Oxide intermediate in situ.

    • Cycloaddition with the alkyne to yield the isoxazole ester.

    • Hydrolysis of the ester to the free acetic acid.

  • Stability : The isoxazole ring is stable to acid/base hydrolysis, but the thiophene ring is sensitive to oxidation. Store under inert atmosphere (N₂) at -20°C.

References
  • Isoxazole Pharmacology Review

    • Title: A review of isoxazole biological activity and present synthetic techniques.
    • Source: International Journal of Pharmaceutical Chemistry and Analysis, 2024.
    • URL: [Link]

  • Thienyl-Isoxazole Derivatives

    • Title: Synthesis and antimicrobial activity of new 5-(2-thienyl)
    • Source: European Journal of Medicinal Chemistry / PubMed, 2010.
    • URL: [Link]

  • Title: 2-(5-(Furan-2-yl)isoxazol-3-yl)acetic acid (Structural Analog Data).
  • Anti-Cancer Potential of Thienyl-Isoxazoles

    • Title: 5-(Thiophen-2-yl)isoxazoles as novel anti-breast cancer agents targeting ERα.
    • Source: RSC Advances / PubMed Central.
    • URL: [Link]

Foundational

Technical Guide: Structure-Activity Relationship (SAR) of 5-(2-Thienyl)isoxazole Scaffolds

Executive Summary: The "Privileged" Heterocyclic Hybrid In medicinal chemistry, the fusion of a thiophene ring with an isoxazole core represents a classic "privileged structure"—a molecular framework capable of providing...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Privileged" Heterocyclic Hybrid

In medicinal chemistry, the fusion of a thiophene ring with an isoxazole core represents a classic "privileged structure"—a molecular framework capable of providing ligands for diverse biological targets. This guide analyzes the Structure-Activity Relationship (SAR) of the 5-(2-thienyl)isoxazole scaffold.[1]

This specific hybrid offers a unique advantage over purely phenyl-isoxazole analogs:

  • Bioisosterism: The thiophene ring acts as a lipophilic bioisostere of the phenyl ring but with distinct electronic properties (electron-rich, potential for S-interactions).

  • Metabolic Stability: Strategic halogenation of the thiophene ring often blocks metabolic hotspots (CYP450 oxidation).

  • Geometry: The bond angle of the thiophene-isoxazole linkage creates a specific vector for substituents, critical for fitting into hydrophobic pockets of targets like P2X7 receptors (inflammation) and ERα (breast cancer).

Chemical Space & Synthetic Strategy

The Core Architecture

The scaffold consists of three modifiable sectors. Understanding the electronic interplay between these sectors is the foundation of the SAR.

  • Sector A (C3-Position): The "Tail." Usually bears a carboxamide, amine, or aryl group. This region dictates solubility and hydrogen-bonding interactions.

  • Sector B (C4-Position): The "Linker/Spacer." Often unsubstituted (H) or small halogens/alkyls. Recent studies highlight the trifluoromethyl (-CF3) group here as a potency booster in oncology applications.

  • Sector C (C5-Position): The "Head" (Thiophene). The lipophilic anchor.

Validated Synthetic Workflows

Two primary routes dominate the literature. The choice depends on the substitution pattern required at the C3 and C4 positions.

Method A: [3+2] Cycloaddition (The Versatile Route)

This is the preferred method for generating high diversity at the C3 position. It involves the reaction of a nitrile oxide (generated in situ from an oxime chloride) with a 2-ethynylthiophene .

Method B: Claisen-Schmidt Condensation (The Scale-Up Route)

Best for 3,5-diarylisoxazoles. It proceeds via a chalcone intermediate, followed by cyclization with hydroxylamine.

Visualization: Synthetic Logic Map

Synthesis Aldehyde Thiophene-2-carbaldehyde Chalcone Chalcone Intermediate Aldehyde->Chalcone Claisen-Schmidt (+ Methyl ketone) Alkyne 2-Ethynylthiophene Isoxazole 5-(2-Thienyl)isoxazole Scaffold Alkyne->Isoxazole [3+2] Cycloaddition (+ Nitrile Oxide) Oxime Chloro-oxime (Dipole Precursor) Oxime->Isoxazole Base (generates Nitrile Oxide) Chalcone->Isoxazole NH2OH·HCl Cyclization

Figure 1: Dual synthetic pathways allow access to diverse substitution patterns. Method A (bottom) is preferred for library generation; Method B (top) for scale-up.

SAR Deep Dive: Critical Modulation Points

Sector C: The Thiophene Ring (The Lipophilic Anchor)

The 2-thienyl moiety is not merely a spacer; it is an active participant in binding.

  • Unsubstituted Thiophene: Often provides optimal steric fit in tight hydrophobic pockets (e.g., ERα binding site).

  • Halogenation (5-Cl or 5-Br):

    • Effect: Increases lipophilicity (LogP) and blocks metabolic oxidation at the reactive

      
      -position of the thiophene.
      
    • Application: Critical in P2X7 antagonists to improve half-life (

      
      ).
      
  • Bioisosterism: Replacing the thiophene with a furan usually leads to a decrease in potency due to the lower lipophilicity and loss of potential sulfur-aromatic interactions.

Sector B: The C4-Position (Electronic Tuning)
  • Hydrogen (H): Standard for flexibility.

  • Trifluoromethyl (-CF3): A "Magic Methyl" effect.

    • Mechanism:[1] The strong electron-withdrawing nature of -CF3 pulls electron density from the isoxazole ring, altering the pKa of adjacent functional groups and increasing metabolic stability.

    • Evidence: In anti-breast cancer agents (TTIs), the 4-CF3 analog showed superior IC50 values compared to the 4-H or 4-Methyl analogs [1].

Sector A: The C3-Position (The Interaction Domain)

This is the most variable region.

  • Amides (-CONH-R): Essential for P2X7 activity. The amide hydrogen often acts as an H-bond donor.

  • Aryl Groups: Used in oncology. A 3-(3,4,5-trimethoxyphenyl) substitution creates a bulky, electron-rich headgroup that mimics colchicine-binding site inhibitors.

Case Study: P2X7 Receptor Antagonists

The P2X7 receptor is a key driver of inflammation and pain. The 5-(2-thienyl)isoxazole scaffold emerged as a potent replacement for earlier adamantane-based blockers.

The Optimization Trajectory

Early hits utilized a phenyl-isoxazole core. The transition to the thienyl-isoxazole core solved two problems:

  • Potency: The smaller thiophene ring allowed deeper penetration into the allosteric binding pocket.

  • Solubility: The thienyl group is less "greasy" than a naphthyl or biphenyl group, improving oral bioavailability.

Representative SAR Data (P2X7 Antagonism)

Note: Data represents trends synthesized from multiple medicinal chemistry campaigns [2, 3].

CompoundC5-Substituent (Head)C4-SubstituentC3-Substituent (Tail)Activity (IC50 / Potency)Key Insight
Cmpd 1 PhenylH-CONH-Benzyl++ (Modest)Baseline phenyl-isoxazole.
Cmpd 2 2-Thienyl H-CONH-Benzyl+++ (Good)Thiophene switch improves potency 5-10x.
Cmpd 3 5-Chloro-2-thienylH-CONH-Benzyl+++ (Good)Halogenation maintains potency, improves metabolic stability.
Cmpd 4 2-ThienylMethyl -CONH-Benzyl+ (Poor)Steric clash at C4 reduces binding.
Cmpd 5 2-ThienylH-CONH-(Heterocycle)++++ (Excellent)Heterocyclic tail (e.g., pyridine) adds H-bond acceptor.

Experimental Protocols

Synthesis of 3-Amido-5-(2-thienyl)isoxazoles

Targeting the P2X7 Antagonist Scaffold.

Reagents:

  • 3-(2-Thienyl)-3-oxopropanoate (Beta-keto ester)

  • Hydroxylamine hydrochloride (

    
    )
    
  • Sodium Hydroxide (NaOH)

Protocol:

  • Cyclization: Dissolve 3-(2-thienyl)-3-oxopropanoate (10 mmol) in Ethanol (20 mL). Add

    
     (12 mmol) and NaOH (12 mmol).
    
  • Reflux: Heat the mixture at reflux (

    
    ) for 4–6 hours. Monitor by TLC (Hexane:EtOAc 3:1).
    
  • Isolation: Cool to room temperature. Acidify with 1N HCl to pH 2. The isoxazole-3-carboxylic acid intermediate will precipitate. Filter and dry.

  • Amide Coupling: Dissolve the acid intermediate in DCM. Add EDC

    
    HCl (1.2 eq) and HOBt (1.2 eq). Stir for 30 min. Add the desired amine (e.g., benzylamine, 1.1 eq) and DIPEA (2 eq). Stir overnight.
    
  • Purification: Wash with saturated

    
     and Brine. Purify via flash column chromatography.
    
P2X7 Calcium Influx Assay

Validating the antagonist activity.

Principle: P2X7 activation by ATP triggers massive


 influx. Antagonists blunt this signal.
  • Cell Line: HEK293 cells stably expressing human P2X7.

  • Dye Loading: Incubate cells with Fluo-4 AM (calcium indicator) for 30 min at

    
    .
    
  • Pre-incubation: Add the test compound (5-(2-thienyl)isoxazole derivative) at varying concentrations (0.1 nM – 10

    
    ) for 20 min.
    
  • Stimulation: Inject BzATP (specific P2X7 agonist, EC80 concentration).

  • Measurement: Measure fluorescence intensity (Ex 488 nm / Em 525 nm) using a FLIPR (Fluorometric Imaging Plate Reader).

  • Analysis: Calculate % inhibition relative to vehicle control.

Logic of the SAR: Visual Summary

SAR_Logic Core 5-(2-Thienyl)isoxazole Scaffold Thiophene 5-(2-Thienyl) Ring (Lipophilic Pocket) Core->Thiophene C4_Pos C4 Position (Electronic Gatekeeper) Core->C4_Pos C3_Pos C3 Position (Solubility/H-Bonding) Core->C3_Pos Halogen Add Cl/Br: Blocks Metabolism Increases LogP Thiophene->Halogen Optimization CF3 Add -CF3: Increases Potency (Anticancer) C4_Pos->CF3 Optimization Amide Add Carboxamide: P2X7 Antagonism (H-Bond Donor) C3_Pos->Amide Optimization

Figure 2: SAR Logic Map detailing the functional consequences of modifications at specific scaffold positions.

References

  • Acharya, B. N., et al. (2025). "5-(Thiophen-2-yl)isoxazoles as novel anti-breast cancer agents targeting ERα: synthesis, in vitro biological evaluation, in silico studies, and molecular dynamics simulation." RSC Advances.

  • Duplantier, A. J., et al. (2011). "Synthesis and SAR development of novel P2X7 receptor antagonists for the treatment of pain: Part 1." Bioorganic & Medicinal Chemistry Letters.

  • Chakravarty, P. K., et al. (2011). "Synthesis and SAR development of novel P2X7 receptor antagonists for the treatment of pain: Part 2." Bioorganic & Medicinal Chemistry Letters.

  • BenchChem Technical Guide. (2025). "The Multifaceted Biological Activities of Isoxazole Derivatives."

  • Baudelet, D., et al. (2015). "Involvement of the P2X7 Purinergic Receptor in Inflammation: An Update of Antagonists Series." Current Medicinal Chemistry.

Sources

Exploratory

Molecular weight and physicochemical characteristics of [5-(2-Thienyl)isoxazol-3-yl]acetic acid

An In-depth Technical Guide to the Physicochemical Characteristics of 5-(2-Thienyl)isoxazole-3-carboxylic Acid A Note on Nomenclature This technical guide focuses on the molecular and physicochemical characteristics of 5...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Physicochemical Characteristics of 5-(2-Thienyl)isoxazole-3-carboxylic Acid

A Note on Nomenclature

This technical guide focuses on the molecular and physicochemical characteristics of 5-(2-Thienyl)isoxazole-3-carboxylic acid (CAS No. 763109-71-3). While the initial query specified the acetic acid derivative, publicly available scientific and commercial data predominantly refer to the carboxylic acid analogue. This compound, featuring a carboxyl group directly attached to the isoxazole ring, is well-documented. Given the structural similarity and data availability, this guide provides a comprehensive analysis of the carboxylic acid derivative as a key reference for researchers in medicinal chemistry and drug development.

Introduction: The Isoxazole Scaffold in Drug Discovery

The isoxazole ring is a five-membered heterocycle containing one nitrogen and one oxygen atom in adjacent positions. This scaffold is of significant interest in medicinal chemistry due to its versatile chemical nature and its presence in numerous biologically active compounds. Isoxazoles can act as bioisosteres for other functional groups, such as esters and amides, potentially improving metabolic stability and pharmacokinetic profiles. The incorporation of a thiophene ring, as seen in the target molecule, further expands the chemical space, offering additional points for interaction with biological targets. Understanding the fundamental physicochemical properties of substituted isoxazoles like 5-(2-Thienyl)isoxazole-3-carboxylic acid is a critical first step in the rational design of novel therapeutics.

Molecular Structure and Core Identifiers

The foundational attributes of a compound are its structure and molecular formula, from which all other properties are derived.

Caption: Chemical structure of 5-(2-Thienyl)isoxazole-3-carboxylic acid.

Core Data Summary

All quantitative data for the compound are summarized in the table below for easy reference and comparison.

PropertyValueSource
Molecular Formula C₈H₅NO₃S[1]
Molecular Weight 195.20 g/mol [1]
CAS Number 763109-71-3[1]
Physical Form Solid[1]
Melting Point 168 °C[1]
InChI Key OBTRHBQUXRJHJR-UHFFFAOYSA-N[1]
Purity (Typical) ≥98%[1]

Physicochemical Characteristics and Their Implications

The physicochemical properties of a molecule are paramount as they dictate its behavior in both chemical and biological systems. These parameters influence solubility, permeability, and ultimately, the bioavailability of a potential drug candidate.

  • Molecular Weight: At 195.20 g/mol , the compound adheres to Lipinski's Rule of Five (<500 Da), suggesting a favorable starting point for oral bioavailability.

  • Melting Point: The relatively high melting point of 168 °C indicates a stable crystalline lattice structure.[1] This thermal stability is advantageous for storage and formulation, suggesting the compound is not prone to degradation under normal ambient conditions.

  • Solubility: As a carboxylic acid, its solubility is expected to be pH-dependent. It will likely exhibit low solubility in acidic aqueous media and higher solubility in neutral to basic media where it can form a carboxylate salt. Solubility in organic solvents such as DMSO, DMF, and methanol is expected to be moderate to high, which is relevant for in vitro assay development.

  • Lipophilicity (LogP): The combination of aromatic rings (thiophene and isoxazole) suggests a degree of lipophilicity. However, the ionizable carboxylic acid group will significantly modulate this property based on pH. An accurate prediction of LogP would require computational modeling or experimental determination (e.g., via HPLC).

Experimental Protocols for Characterization

A robust and reliable characterization of any new chemical entity is fundamental. The following protocols represent a self-validating system, where the results from each analysis corroborate one another to confirm the identity, purity, and structure of the compound.

Conceptual Synthesis Workflow

The synthesis of 3,5-disubstituted isoxazoles is commonly achieved via a 1,3-dipolar cycloaddition reaction. This approach offers high regioselectivity and is a cornerstone of heterocyclic chemistry.

G ThiopheneAldehyde Thiophene-2-carboxaldehyde Aldoxime Thiophene-2-aldoxime ThiopheneAldehyde->Aldoxime Condensation Hydroxylamine Hydroxylamine (NH2OH) Hydroxylamine->Aldoxime Condensation Alkyne Ethyl Propiolate Cycloadduct Ethyl 5-(2-thienyl)isoxazole-3-carboxylate Alkyne->Cycloadduct [3+2] Cycloaddition ChlorinatingAgent NCS or NaOCl NitrileOxide Thiophene-2-carbonitrile oxide (In situ generation) ChlorinatingAgent->NitrileOxide Oxidation Base Base (e.g., Et3N) Aldoxime->NitrileOxide Oxidation NitrileOxide->Cycloadduct [3+2] Cycloaddition FinalProduct 5-(2-Thienyl)isoxazole-3-carboxylic acid Cycloadduct->FinalProduct Hydrolysis

Caption: Conceptual workflow for the synthesis of the target compound.

Causality Behind Experimental Choices:

  • Formation of the Aldoxime: The reaction between an aldehyde and hydroxylamine is a reliable and high-yielding method to produce the aldoxime precursor.

  • In Situ Generation of the Nitrile Oxide: Thiophene-2-carbonitrile oxide is a reactive intermediate. Generating it in situ from the aldoxime using a mild oxidizing/chlorinating agent (like N-chlorosuccinimide) minimizes its decomposition and immediately makes it available for the subsequent cycloaddition step.

  • 1,3-Dipolar Cycloaddition: This is the key bond-forming reaction. The reaction of the electron-deficient alkyne (ethyl propiolate) with the nitrile oxide dipole is highly efficient and regioselective, leading predominantly to the desired 3,5-disubstituted isoxazole.

  • Hydrolysis: The final step involves the saponification (hydrolysis) of the ethyl ester to the final carboxylic acid, typically using a base like sodium hydroxide followed by an acidic workup.

Purity and Identity Verification

A. Melting Point Determination

  • Protocol:

    • A small, dry sample of the crystalline solid is packed into a capillary tube to a depth of 2-3 mm.

    • The tube is placed in a calibrated melting point apparatus.

    • The temperature is increased rapidly to about 15-20 °C below the expected melting point (168 °C).

    • The heating rate is then slowed to 1-2 °C per minute.

    • The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample is recorded.

  • Trustworthiness: A pure compound will exhibit a sharp melting range (typically < 2 °C). Impurities will depress and broaden this range. This simple, physical measurement provides a rapid and reliable validation of purity.

B. Spectroscopic Analysis

  • Protocol for ¹H and ¹³C NMR Spectroscopy:

    • Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, due to the carboxylic acid proton).

    • Transfer the solution to a 5 mm NMR tube.

    • Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.

  • Expertise & Interpretation (Self-Validation): The resulting spectra should be consistent with the proposed structure.

    • ¹H NMR: Expect signals corresponding to the protons on the thiophene ring (three distinct aromatic protons), a singlet for the proton on the isoxazole ring, and a broad singlet for the carboxylic acid proton (which may be exchangeable with D₂O).

    • ¹³C NMR: Expect eight distinct carbon signals, including a downfield signal for the carbonyl carbon of the carboxylic acid, and signals for the carbons of the two heterocyclic rings. The combination of ¹H and ¹³C data confirms the carbon-hydrogen framework and the presence of key functional groups.

C. High-Resolution Mass Spectrometry (HRMS)

  • Protocol:

    • Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

    • Introduce the sample into the mass spectrometer via direct infusion or LC-MS using an electrospray ionization (ESI) source.

    • Acquire the mass spectrum in negative ion mode to observe the deprotonated molecule [M-H]⁻.

  • Authoritative Grounding: HRMS provides an extremely accurate mass measurement. The experimentally determined mass should match the theoretical exact mass of C₈H₄NO₃S⁻ (calculated: 194.9917) to within a few parts per million (ppm). This provides unambiguous confirmation of the elemental composition, a cornerstone of structural verification.

Safety and Handling

According to supplier safety data, 5-(2-Thienyl)isoxazole-3-carboxylic acid is classified with the following GHS hazard statements:[1]

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Recommended Precautions (P-statements):

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water.[1]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

Researchers and laboratory personnel must handle this compound in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including safety glasses, lab coats, and chemical-resistant gloves.

References

  • 2-(3-Methyl-1,2-oxazol-5-yl)acetic acid | C6H7NO3 | CID 4195532. PubChem. [Link]

  • A Systematic Review On Thiazole Synthesis And Biological Activities. International Journal of Pharmaceutical Sciences and Research. [Link]

  • 2-(1,3-Benzoxazol-5-yl)acetic acid | C9H7NO3 | CID 1473107. PubChem. [Link]

  • Synthesis of novel 5-(3-alkylquinolin-2-yl)-3-aryl isoxazole derivatives and their cytotoxic activity. PubMed. [Link]

  • Regioselective Synthesis of 5-Substituted 3-(β-d-Glycopyranosyl)isoxazoles and -isoxazolines by 1,3-Dipolar Cycloaddition as Potential Anticancer Agents and Glycogen Phosphorylase Inhibitors. MDPI. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Optimized Amide Bond Formation Strategies for [5-(2-Thienyl)isoxazol-3-yl]acetic acid

Introduction & Molecule Profile[1][2][3] Target Molecule: [5-(2-Thienyl)isoxazol-3-yl]acetic acid Chemical Class: Heterocyclic Carboxylic Acid Primary Application: Building block for medicinal chemistry libraries (e.g.,...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Molecule Profile[1][2][3]

Target Molecule: [5-(2-Thienyl)isoxazol-3-yl]acetic acid Chemical Class: Heterocyclic Carboxylic Acid Primary Application: Building block for medicinal chemistry libraries (e.g., anti-infectives, anti-inflammatory agents).

This application note details the optimized protocols for coupling [5-(2-Thienyl)isoxazol-3-yl]acetic acid with diverse amines. While the carboxylic acid moiety is standard, the presence of the isoxazole-thiophene bi-heterocyclic core requires specific attention to solubility and solvent compatibility. The methylene spacer (


) between the isoxazole ring and the carboxyl group isolates the carbonyl from the aromatic system, resulting in reactivity profiles similar to phenylacetic acids rather than benzoic acids.
Structural Considerations
  • Solubility: The lipophilic thiophene-isoxazole core reduces water solubility. Reactions must be performed in polar aprotic solvents (DMF, DMSO) or chlorinated solvents (DCM).

  • Stability: The isoxazole ring is stable under standard amide coupling conditions but can be sensitive to strong reducing environments (e.g., hydrogenation) or harsh acidic hydrolysis.

  • Sterics: The acetic acid tail provides a "spacer," minimizing steric hindrance from the heteroaromatic rings during the nucleophilic attack of the amine.

Activation Mechanism (HATU)

The following diagram illustrates the activation pathway using HATU, the preferred reagent for high-throughput synthesis.

G Acid [5-(2-Thienyl)isoxazol-3-yl]acetic acid ActiveEster Activated O-At Ester Acid->ActiveEster Deprotonation & Attack Base DIPEA (Base) Base->Acid HATU HATU (Reagent) HATU->ActiveEster Product Final Amide ActiveEster->Product Nucleophilic Acyl Substitution Amine Target Amine (H-NR2) Amine->Product

Figure 1: Mechanism of HATU-mediated activation. The base deprotonates the acid, which attacks HATU to form the reactive O-At ester, followed by amine displacement.

Pre-Reaction Planning

Before initiating synthesis, select the protocol based on your scale and amine reactivity.

ParameterProtocol A (HATU/DIPEA)Protocol B (Acid Chloride)
Scale Discovery (mg to 5g)Scale-up (>5g)
Amine Reactivity Good for aliphatic & aromatic aminesBest for unreactive/hindered amines
Solvent DMF, DMA, DMSODCM, THF (Anhydrous)
Byproducts Urea/Guanidine salts (Water soluble)HCl, gases (SO2/CO2)
Cost High (Reagent cost)Low

Experimental Protocols

Protocol A: HATU-Mediated Coupling (Discovery Standard)

Recommended for library synthesis and precious amines.

Reagents:

  • [5-(2-Thienyl)isoxazol-3-yl]acetic acid (1.0 equiv)

  • Amine (1.1 – 1.2 equiv)

  • HATU (1.1 – 1.2 equiv)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

  • Solvent: Anhydrous DMF (preferred) or DMA.

Step-by-Step Procedure:

  • Preparation: In a clean reaction vial, dissolve [5-(2-Thienyl)isoxazol-3-yl]acetic acid (1.0 equiv) in anhydrous DMF (concentration ~0.1 M to 0.2 M).

  • Base Addition: Add DIPEA (3.0 equiv) to the acid solution. Stir for 2 minutes at Room Temperature (RT).

  • Activation: Add HATU (1.1 equiv) in one portion.

    • Critical Note: Allow the activation to proceed for 5–10 minutes before adding the amine. This ensures the formation of the activated ester. Do not wait >30 mins to avoid potential side reactions.

  • Coupling: Add the Amine (1.1 equiv).[1] If the amine is a salt (e.g., HCl salt), ensure an additional 1.0 equiv of DIPEA is added to neutralize it.

  • Reaction: Stir at RT for 2–16 hours. Monitor by LC-MS.[2][1]

    • Target Mass: [M+H]+ = Molecular Weight of Amine + 209.2 (Acid fragment) - 18 (H2O).

  • Workup:

    • Dilute reaction mixture with Ethyl Acetate (EtOAc).

    • Wash sequentially with:

      • 10% Citric Acid or 1M HCl (to remove excess amine/DIPEA).

      • Saturated NaHCO3 (to remove unreacted acid).

      • Brine.

    • Dry over Na2SO4, filter, and concentrate.

Protocol B: Acid Chloride Method (Via Oxalyl Chloride)

Recommended for difficult amines (anilines) or scale-up where HATU costs are prohibitive.

Reagents:

  • [5-(2-Thienyl)isoxazol-3-yl]acetic acid (1.0 equiv)

  • Oxalyl Chloride (1.2 equiv)

  • Catalytic DMF (2–3 drops)

  • DCM (Dichloromethane), Anhydrous[1]

  • Triethylamine (Et3N) or Pyridine (for the coupling step)

Step-by-Step Procedure:

  • Acyl Chloride Formation:

    • Suspend the acid (1.0 equiv) in anhydrous DCM under Nitrogen/Argon atmosphere.

    • Add catalytic DMF (essential for Vilsmeier-Haack type activation).

    • Add Oxalyl Chloride (1.2 equiv) dropwise at 0°C.

    • Allow to warm to RT and stir for 1–2 hours until gas evolution (

      
      ) ceases.
      
    • Optional: Concentrate in vacuo to remove excess oxalyl chloride if the amine is very sensitive, then re-dissolve in DCM.

  • Coupling:

    • Cool the solution of the acid chloride to 0°C.

    • Add a solution of the Amine (1.0 equiv) and Et3N (2.0 equiv) in DCM dropwise.

  • Reaction: Stir at RT for 2–4 hours.

  • Workup: Standard aqueous workup as described in Protocol A.

Troubleshooting & Optimization

Use the following decision tree to resolve common issues encountered during synthesis.

DecisionTree Start Start: Low Yield / Impurity CheckLCMS Check LC-MS Start->CheckLCMS SM_Remains Starting Material Remains? CheckLCMS->SM_Remains Yes_SM Yes SM_Remains->Yes_SM Activation Failure No_SM No (Complex Mix) SM_Remains->No_SM Decomposition Try_T3P Switch to T3P or Acid Chloride Yes_SM->Try_T3P Check_Solubility Check Solubility (DMF vs DCM) No_SM->Check_Solubility

Figure 2: Troubleshooting workflow for amide coupling optimization.

Common Issues:
  • Low Conversion: The thiophene/isoxazole ring is electron-rich but not sterically bulky enough to prevent coupling. If conversion is low, it is likely due to the amine's poor nucleophilicity. Solution: Switch to Protocol B (Acid Chloride) or use HOAt as an additive.

  • Solubility: If the starting acid precipitates upon adding DCM, switch to DMF or a DMF/DCM (1:1) mixture.

  • Emulsions: During workup, the heterocyclic nature can cause emulsions. Solution: Add a small amount of Methanol to the organic layer or filter through Celite before separation.

References

  • Montalbetti, C. A., & Falque, V. (2005).[3][4][5][6] Amide bond formation and peptide coupling.[2][7][1][4][5] Tetrahedron, 61(46), 10827-10852. Link

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-scale applications of amide coupling reagents for the synthesis of pharmaceuticals. Organic Process Research & Development, 20(2), 140-177. Link

  • Sigma-Aldrich.[8][9] (n.d.). 5-(2-Thienyl)isoxazole-3-carboxylic acid Product Page (Analog Reference). Link

Sources

Application

Crystallization techniques for [5-(2-Thienyl)isoxazol-3-yl]acetic acid

An Application Guide to the Crystallization of [5-(2-Thienyl)isoxazol-3-yl]acetic acid Abstract This technical guide provides a comprehensive framework for the development of robust crystallization protocols for [5-(2-Th...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Crystallization of [5-(2-Thienyl)isoxazol-3-yl]acetic acid

Abstract

This technical guide provides a comprehensive framework for the development of robust crystallization protocols for [5-(2-Thienyl)isoxazol-3-yl]acetic acid, a molecule of interest within the broader class of biologically active isoxazole derivatives. Recognizing that the solid-state properties of an Active Pharmaceutical Ingredient (API) are critical to its stability, bioavailability, and manufacturability, this document moves beyond simple procedural lists. It delves into the foundational principles of crystallization, explaining the causal relationships between process parameters and final crystal attributes. We present detailed, self-validating protocols for cooling, antisolvent, and vapor diffusion crystallization, complemented by essential methods for physicochemical characterization and troubleshooting. This guide is intended for researchers, chemists, and drug development professionals seeking to establish controlled and reproducible crystallization processes for this and structurally related compounds.

Section 1: Foundational Principles of API Crystallization

Crystallization is a thermodynamically driven phase change where solute molecules in a solution self-assemble into a highly ordered, three-dimensional lattice structure. The entire process is governed by the principle of supersaturation , the state in which the concentration of the solute exceeds its equilibrium solubility at a given temperature. This supersaturated state is the essential driving force for both the initial formation of crystal nuclei and their subsequent growth.

The journey from a clear solution to a crystalline solid involves two primary kinetic stages:

  • Nucleation: The initial formation of stable, sub-microscopic crystalline entities (nuclei) from the supersaturated solution. This can occur spontaneously (primary nucleation) or be induced by the presence of existing crystals (secondary nucleation).

  • Crystal Growth: The subsequent, orderly addition of solute molecules from the solution onto the surface of the existing nuclei, leading to an increase in crystal size.

A successful crystallization process carefully balances these two stages. Conditions that favor extremely rapid nucleation often result in a large number of small crystals or even an amorphous precipitate, whereas conditions that promote steady growth lead to larger, purer, and more easily handled crystals.

Furthermore, many organic molecules, including APIs, can exhibit polymorphism , the ability to crystallize into two or more distinct crystal lattices. These different polymorphs, while chemically identical, are distinct solid-state forms with unique physical properties, including melting point, solubility, and stability. Therefore, controlling the crystallization process to consistently produce the desired, most stable polymorph is a critical objective in pharmaceutical development.

cluster_0 Phase 1: Foundation cluster_1 Phase 2: Method Development cluster_2 Phase 3: Analysis & Refinement Start Crude API of [5-(2-Thienyl)isoxazol-3-yl]acetic acid Solubility Protocol 1: Preliminary Solubility Screening Start->Solubility Characterize solubility profile Decision Select Crystallization Strategy (See Decision Tree Diagram) Solubility->Decision Inform method selection Cooling Protocol 2: Cooling Crystallization Decision->Cooling Antisolvent Protocol 3: Antisolvent Crystallization Decision->Antisolvent Vapor Protocol 4: Vapor Diffusion Decision->Vapor Characterization Crystal Characterization (XRPD, DSC, Microscopy) Cooling->Characterization Antisolvent->Characterization Vapor->Characterization Troubleshoot Troubleshooting (Oiling Out, Poor Yield, etc.) Characterization->Troubleshoot Iterate if needed End Optimized Crystalline Product Characterization->End Process validated Troubleshoot->Decision Re-evaluate strategy

Figure 1: General workflow for developing a robust crystallization process.

Section 2: Physicochemical Profile & Solubility Screening

Precise physicochemical data for [5-(2-Thienyl)isoxazol-3-yl]acetic acid is not widely available in public literature. However, we can infer starting points from structurally related compounds. The analogous 5-(2-Thienyl)isoxazole-3-carboxylic acid is a solid with a reported melting point of 168 °C. The presence of the flexible methylene (-CH2-) linker in the target acetic acid derivative will likely result in a different, potentially lower, melting point and altered solubility characteristics.

Therefore, the first and most critical experimental step is to determine the compound's solubility profile across a range of solvents with varying polarities. This data is fundamental to selecting an appropriate crystallization strategy.

Protocol 1: Preliminary Solubility Screening

Objective: To qualitatively assess the solubility of [5-(2-Thienyl)isoxazol-3-yl]acetic acid in various solvents at ambient and elevated temperatures.

Materials:

  • [5-(2-Thienyl)isoxazol-3-yl]acetic acid

  • Small vials (e.g., 2 mL) with caps

  • Magnetic stir plate and stir bars

  • Heat block or hot plate

  • A selection of solvents (see Table 1)

  • Spatula and analytical balance

Procedure:

  • Place approximately 5-10 mg of the compound into a clean, dry vial.

  • Add a small, measured volume (e.g., 0.2 mL) of the first solvent to be tested.

  • Agitate the vial at room temperature for 2-3 minutes. Observe and record if the solid dissolves completely.

  • If the solid does not dissolve, add another 0.2 mL of solvent, and continue agitation. Repeat until the solid dissolves or a total of 2 mL has been added.

  • If the solid remains insoluble at room temperature, gently heat the vial to near the solvent's boiling point while stirring. Caution: Never heat flammable organic solvents with an open flame; use a hot plate or water bath.

  • Observe and record if the solid dissolves upon heating.

  • If the solid dissolves upon heating, allow the solution to cool slowly to room temperature and then in an ice bath. Observe for any precipitate or crystal formation.

  • Repeat this process for each solvent listed in Table 1.

Data Presentation:

Record the observations in a structured table. This data will directly inform the choice of crystallization method.

SolventPolarity IndexBoiling Point (°C)Solubility (Room Temp)Solubility (Hot)Observations on Cooling
Water10.2100Record HereRecord HereRecord Here
Methanol5.165Record HereRecord HereRecord Here
Ethanol4.378Record HereRecord HereRecord Here
Acetone5.156Record HereRecord HereRecord Here
Ethyl Acetate4.477Record HereRecord HereRecord Here
Toluene2.4111Record HereRecord HereRecord Here
Heptane0.198Record HereRecord HereRecord Here
Acetonitrile5.882Record HereRecord HereRecord Here

Section 3: Crystallization Methodologies & Protocols

Based on the results from the solubility screening, an appropriate crystallization strategy can be selected. The following protocols provide detailed methodologies for the most common and effective techniques.

cluster_cooling Cooling Crystallization cluster_antisolvent Antisolvent Crystallization cluster_vapor Vapor Diffusion Start Solubility Screening Results Cond_Cool High solubility in hot solvent? Low solubility in cold solvent? Start->Cond_Cool Cond_Anti High solubility in 'Solvent A'? Insoluble in 'Antisolvent B'? A and B are miscible? Start->Cond_Anti Cond_Vapor Limited material available? Need very high-quality crystals? Start->Cond_Vapor Method_Cool Protocol 2: Cooling Crystallization Cond_Cool->Method_Cool Yes Cond_Cool->Cond_Anti No Method_Anti Protocol 3: Antisolvent Crystallization Cond_Anti->Method_Anti Yes Cond_Anti->Cond_Vapor No Method_Vapor Protocol 4: Vapor Diffusion Cond_Vapor->Method_Vapor Yes

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of [5-(2-Thienyl)isoxazol-3-yl]acetic Acid

Welcome to the technical support center for the synthesis of [5-(2-Thienyl)isoxazol-3-yl]acetic acid. This guide is designed for researchers, scientists, and professionals in drug development.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of [5-(2-Thienyl)isoxazol-3-yl]acetic acid. This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the complexities of this synthesis and improve your reaction yields.

Introduction

The synthesis of [5-(2-Thienyl)isoxazol-3-yl]acetic acid is a multi-step process that requires careful control of reaction conditions to achieve high yields and purity. The core of this synthesis involves a 1,3-dipolar cycloaddition to form the isoxazole ring, followed by the hydrolysis of an ester precursor. This guide will address common challenges encountered during these steps and provide practical solutions to overcome them.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis, their probable causes, and recommended solutions.

Problem 1: Low Yield of Ethyl 5-(2-thienyl)isoxazole-3-carboxylate (Ester Precursor)

Cause A: Inefficient Generation of Thiophene-2-carbonitrile N-oxide

The 1,3-dipolar cycloaddition reaction relies on the in situ generation of thiophene-2-carbonitrile N-oxide from a suitable precursor, typically an aldoxime or a hydroximoyl chloride. Low yields of the nitrile oxide will directly impact the yield of your desired isoxazole.

  • Solution:

    • Precursor Quality: Ensure the purity of your thiophene-2-carboxaldehyde oxime or corresponding hydroximoyl chloride. Impurities can interfere with the reaction.

    • Choice of Base and Oxidant: When generating the nitrile oxide from the aldoxime, the choice of base and oxidizing agent is critical. Common methods include the use of N-chlorosuccinimide (NCS) or sodium hypochlorite (bleach) in the presence of a base like triethylamine. Optimize the stoichiometry and addition rate of these reagents.

Cause B: Dimerization of the Nitrile Oxide

Nitrile oxides are highly reactive and can dimerize to form furoxans, a common side product that reduces the yield of the desired cycloaddition.[1][2]

  • Solution:

    • Slow Addition: Add the nitrile oxide precursor or the oxidizing agent slowly to the reaction mixture containing the dipolarophile (ethyl acetoacetate or a related species). This maintains a low concentration of the nitrile oxide, favoring the reaction with the dipolarophile over dimerization.[1]

    • Excess Dipolarophile: Use a slight excess of the dipolarophile to increase the probability of the desired cycloaddition reaction.

Cause C: Poor Regioselectivity

The cycloaddition of thiophene-2-carbonitrile N-oxide with an unsymmetrical dipolarophile like ethyl acetoacetate can potentially lead to the formation of regioisomers.

  • Solution:

    • Solvent Effects: The polarity of the solvent can influence regioselectivity. Experiment with a range of solvents, from nonpolar (e.g., toluene, dichloromethane) to polar aprotic (e.g., THF, acetonitrile), to determine the optimal conditions for the desired isomer.[2]

    • Catalysis: The use of a catalyst, such as copper(I), can enhance the regioselectivity of 1,3-dipolar cycloadditions, particularly with terminal alkynes.[3] While not directly applicable to all variations of this synthesis, it is a strategy to consider.

Problem 2: Incomplete or Low-Yield Hydrolysis of the Ethyl Ester

Cause A: Hydrolysis Conditions are too Harsh, Leading to Isoxazole Ring Cleavage

The isoxazole ring can be sensitive to strongly basic or acidic conditions, leading to ring-opening and a decrease in the yield of the desired carboxylic acid.

  • Solution:

    • Mild Basic Hydrolysis: Employ milder basic conditions for the hydrolysis. Lithium hydroxide (LiOH) in a mixture of THF and water at room temperature is often effective.

    • Enzymatic Hydrolysis: Consider using a lipase for a highly selective hydrolysis under neutral conditions, which will preserve the isoxazole ring.

Cause B: Incomplete Hydrolysis

The ester may be resistant to hydrolysis under the chosen conditions, resulting in a mixture of the starting ester and the desired carboxylic acid.

  • Solution:

    • Increase Reaction Time and/or Temperature: Monitor the reaction by TLC. If it is proceeding slowly, consider extending the reaction time or gently warming the reaction mixture.

    • Improve Solubility: If the ester has poor solubility in the reaction medium, adding a co-solvent like methanol or THF can improve the reaction rate.

Problem 3: Difficulty in Purifying the Final Product

Cause A: Presence of Unreacted Starting Materials and Side Products

The crude product may contain unreacted ethyl 5-(2-thienyl)isoxazole-3-carboxylate, furoxan dimers, and other side products from the cycloaddition or hydrolysis steps.

  • Solution:

    • Acid-Base Extraction: The carboxylic acid product can be effectively separated from non-acidic impurities. Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate) and extract with a weak aqueous base (e.g., sodium bicarbonate solution). The aqueous layer containing the carboxylate salt can then be acidified (e.g., with dilute HCl) to precipitate the pure carboxylic acid, which can be collected by filtration.

    • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method. Experiment with different solvents to find one that dissolves the product well at high temperatures but poorly at low temperatures.

Cause B: Tailing on Silica Gel during Column Chromatography

Carboxylic acids often exhibit "tailing" on silica gel chromatography due to strong interactions with the stationary phase, leading to poor separation.

  • Solution:

    • Acidified Eluent: Add a small amount of a volatile acid, such as acetic acid or formic acid, to the eluent system. This suppresses the ionization of the carboxylic acid, reducing its interaction with the silica gel and resulting in sharper peaks.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for [5-(2-Thienyl)isoxazol-3-yl]acetic acid?

A1: The most common and efficient strategy involves a two-step process:

  • 1,3-Dipolar Cycloaddition: An in situ generated thiophene-2-carbonitrile N-oxide reacts with a suitable three-carbon dipolarophile, such as ethyl acetoacetate, to form ethyl 5-(2-thienyl)isoxazole-3-carboxylate.

  • Hydrolysis: The resulting ethyl ester is then hydrolyzed under mild basic conditions to yield the final product, [5-(2-Thienyl)isoxazol-3-yl]acetic acid.

Q2: How can I monitor the progress of the reactions?

A2: Thin-Layer Chromatography (TLC) is the most convenient method for monitoring both the cycloaddition and hydrolysis steps. Use a suitable eluent system (e.g., a mixture of hexanes and ethyl acetate) to achieve good separation of the starting materials, intermediates, and products. The spots can be visualized under UV light.

Q3: What are the key safety precautions I should take during this synthesis?

A3:

  • N-Chlorosuccinimide (NCS) and Sodium Hypochlorite: These are oxidizing agents and should be handled with care. Avoid contact with skin and eyes.

  • Organic Solvents: Use all organic solvents in a well-ventilated fume hood.

  • Bases and Acids: Handle strong bases (like NaOH) and acids (like HCl) with appropriate personal protective equipment, including gloves and safety glasses.

Q4: Can I use a different ester group for the precursor?

A4: Yes, other alkyl esters (e.g., methyl, tert-butyl) can be used. The choice of ester may influence the ease of hydrolysis. For example, a tert-butyl ester can be cleaved under acidic conditions, which might be advantageous if the isoxazole ring is particularly sensitive to base.

Experimental Protocols

Protocol 1: Synthesis of Ethyl 5-(2-thienyl)isoxazole-3-carboxylate

This protocol describes the 1,3-dipolar cycloaddition reaction.

Materials:

  • Thiophene-2-carboxaldehyde

  • Hydroxylamine hydrochloride

  • Sodium bicarbonate

  • Ethyl acetoacetate

  • N-Chlorosuccinimide (NCS)

  • Triethylamine

  • Dichloromethane (DCM)

  • Ethyl acetate

  • Hexanes

  • Anhydrous magnesium sulfate

Procedure:

  • Synthesis of Thiophene-2-carboxaldehyde Oxime:

    • In a round-bottom flask, dissolve thiophene-2-carboxaldehyde (1.0 eq.) and hydroxylamine hydrochloride (1.1 eq.) in ethanol.

    • Add a solution of sodium bicarbonate (1.2 eq.) in water dropwise.

    • Stir the mixture at room temperature for 2-4 hours, monitoring by TLC until the starting aldehyde is consumed.

    • Remove the ethanol under reduced pressure and extract the aqueous residue with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate to yield the crude oxime, which can often be used in the next step without further purification.

  • 1,3-Dipolar Cycloaddition:

    • In a flask, dissolve thiophene-2-carboxaldehyde oxime (1.0 eq.) and ethyl acetoacetate (1.2 eq.) in dichloromethane (DCM).

    • Cool the solution to 0 °C in an ice bath.

    • In a separate flask, prepare a solution of N-chlorosuccinimide (NCS) (1.1 eq.) in DCM.

    • Slowly add the NCS solution to the oxime solution, followed by the dropwise addition of triethylamine (1.1 eq.).

    • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

    • Upon completion, wash the reaction mixture with water and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to obtain pure ethyl 5-(2-thienyl)isoxazole-3-carboxylate.

Protocol 2: Hydrolysis of Ethyl 5-(2-thienyl)isoxazole-3-carboxylate

Materials:

  • Ethyl 5-(2-thienyl)isoxazole-3-carboxylate

  • Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF)

  • Water

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

Procedure:

  • Dissolve ethyl 5-(2-thienyl)isoxazole-3-carboxylate (1.0 eq.) in a mixture of THF and water (e.g., 3:1 v/v).

  • Add lithium hydroxide (1.5 - 2.0 eq.) and stir the mixture at room temperature.

  • Monitor the reaction by TLC until the starting ester is consumed (typically 2-6 hours).

  • Remove the THF under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with a small amount of ethyl acetate to remove any unreacted ester.

  • Cool the aqueous layer in an ice bath and acidify to pH 2-3 by the slow addition of 1 M HCl.

  • A precipitate of [5-(2-Thienyl)isoxazol-3-yl]acetic acid should form.

  • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product.

Data Summary

ParameterRecommended Value
Cycloaddition
Oxime:Dipolarophile Ratio1 : 1.2
Reaction Temperature0 °C to Room Temperature
Typical Reaction Time12 - 24 hours
Hydrolysis
Ester:LiOH Ratio1 : 1.5-2.0
Reaction TemperatureRoom Temperature
Typical Reaction Time2 - 6 hours

Visualizations

Reaction Scheme

Synthesis_Workflow cluster_step1 Step 1: 1,3-Dipolar Cycloaddition cluster_step2 Step 2: Hydrolysis Thiophene_Oxime Thiophene-2-carboxaldehyde Oxime Ester Ethyl 5-(2-thienyl)isoxazole-3-carboxylate Thiophene_Oxime->Ester Et_Acetoacetate Ethyl Acetoacetate Et_Acetoacetate->Ester NCS_TEA NCS, Triethylamine in DCM NCS_TEA->Ester Forms Nitrile Oxide in situ Acid [5-(2-Thienyl)isoxazol-3-yl]acetic acid Ester->Acid LiOH LiOH in THF/Water LiOH->Acid

Caption: Overall synthetic workflow for [5-(2-Thienyl)isoxazol-3-yl]acetic acid.

Troubleshooting Flowchart for Low Yields

Troubleshooting_Low_Yield cluster_cyclo cluster_hydro Start Low Yield Observed Step Which Step? Start->Step Cycloaddition 1,3-Dipolar Cycloaddition Step->Cycloaddition Step 1 Hydrolysis Ester Hydrolysis Step->Hydrolysis Step 2 Check_Reagents1 Check Purity of Oxime and Dipolarophile Cycloaddition->Check_Reagents1 Check_Conditions1 Optimize Base/Oxidant and Addition Rate Cycloaddition->Check_Conditions1 Check_Dimerization Address Nitrile Oxide Dimerization (Slow Addition) Cycloaddition->Check_Dimerization Check_Conditions2 Use Milder Hydrolysis Conditions (e.g., LiOH, RT) Hydrolysis->Check_Conditions2 Check_Completion Ensure Complete Reaction (TLC Monitoring, Time/Temp) Hydrolysis->Check_Completion Check_Solubility Improve Substrate Solubility (Co-solvent) Hydrolysis->Check_Solubility

Caption: Decision-making flowchart for troubleshooting low reaction yields.

References

  • PureSynth. (2026). Ethyl 5-(Thiophen-2-Yl)Isoxazole-3-Carboxylate 98.0%(GC). [Link]

  • ChemRxiv. (2025). 1,3-Dipolar Cycloaddition of Nitroalkanes as a Tool of DOS/LOS-like Strategy for the Synthesis of Isoxazoles and Isoxazolines. [Link]

  • Mishra, R., et al. (2022). 5-(Thiophen-2-yl)isoxazoles as novel anti-breast cancer agents targeting ERα: synthesis, in vitro biological evaluation, in silico studies, and molecular dynamics simulation. RSC Medicinal Chemistry, 13(10), 1234-1249. [Link]

  • Frontiers in Chemistry. (2019). Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions. [Link]

  • RSC Advances. (2021). Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions. [Link]

  • Biological and Molecular Chemistry. (2024). Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivatives. [Link]

  • Bioorganic & Medicinal Chemistry Letters. (2015). Synthesis of 5-isoxazol-3-yl-pyrimidine nucleosides as potential antileishmanial agents. [Link]

  • MDPI. (2025). Regioselective Synthesis of 5-Substituted 3-(β-d-Glycopyranosyl)isoxazoles and -isoxazolines by 1,3-Dipolar Cycloaddition as Potential Anticancer Agents and Glycogen Phosphorylase Inhibitors. [Link]

  • Beilstein Journal of Organic Chemistry. (2018). Development of a method for the synthesis of 2,4,5-trisubstituted oxazoles composed of carboxylic acid, amino acid. [Link]

  • Amerigo Scientific. (2026). 5-(Thiophen-2-yl)isoxazole-3-carboxylic acid. [Link]

Sources

Optimization

Troubleshooting solubility issues of [5-(2-Thienyl)isoxazol-3-yl]acetic acid in water

Solubility & Handling Guide | Reference ID: TI-ISOX-005[1][2] Status: Active Last Updated: February 21, 2026 Applicable Compound: [5-(2-Thienyl)isoxazol-3-yl]acetic acid (CAS: 763109-71-3 / Analogous structures)[1][2] Ex...

Author: BenchChem Technical Support Team. Date: February 2026

Solubility & Handling Guide | Reference ID: TI-ISOX-005[1][2]

Status: Active Last Updated: February 21, 2026 Applicable Compound: [5-(2-Thienyl)isoxazol-3-yl]acetic acid (CAS: 763109-71-3 / Analogous structures)[1][2]

Executive Summary

Users frequently report precipitation or "oiling out" when attempting to dissolve [5-(2-Thienyl)isoxazol-3-yl]acetic acid directly in neutral deionized (DI) water.[1][2]

The Root Cause: This compound behaves as a lipophilic weak acid .[1][2]

  • The "Head": The acetic acid moiety is ionizable (hydrophilic) but has a pKa of approximately 3.8–4.2 .[1][2]

  • The "Tail": The thiophene-isoxazole core is highly aromatic and lipophilic (hydrophobic).[1][2]

In neutral water (pH ~6-7) or acidic media, a significant fraction of the molecule remains protonated (neutral), leading to poor solubility driven by the thiophene-isoxazole core.[1] Solubility is strictly pH-dependent. [1][2]

Part 1: Diagnostic Workflow

Before altering your protocol, use this decision matrix to select the correct solubilization strategy based on your end-application.

Solubility_Workflow Start Start: Dissolution Goal AppType Select Application Start->AppType BioAssay Cellular/Enzymatic Assay (Sensitive to pH/Solvents) AppType->BioAssay Biological ChemSyn Chemical Synthesis (Reactions/Purification) AppType->ChemSyn Chemical DMSO_Route Method B: Organic Stock (DMSO/Ethanol) BioAssay->DMSO_Route Aq_Route Method A: Aqueous Salt Formation (pH Adjustment) ChemSyn->Aq_Route Check_Precip Check: Dilution Step DMSO_Route->Check_Precip Dilute into Media Success Clear Solution Aq_Route->Success pH > 6.0 Check_Precip->Success < 1% DMSO Final Fail Precipitation/Cloudiness Check_Precip->Fail High Conc. / Low pH

Figure 1: Decision matrix for solubilization strategies. Select Method A for pure aqueous work or Method B for biological assays.

Part 2: The Science of Solubility (Mechanism)

To successfully handle this compound, you must manipulate its ionization state.[1]

The pKa Switch

The carboxylic acid group (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">


) exists in equilibrium with its carboxylate salt (

).[1]

ParameterValue (Est.)Implication
pKa 3.8 – 4.2At pH < 4, the molecule is neutral and insoluble .[1][2]
LogP ~1.8 – 2.2The thiophene ring drives partition into lipids/organics.[1][2]
Target pH > 6.5You must be at least 2 pH units above the pKa to ensure >99% ionization.[1][2]

Critical Insight: In unbuffered DI water, dissolving the acid releases protons, lowering the pH of the water.[1][2] This creates a self-limiting cycle where the compound acidifies its own environment, forcing itself back out of solution.[1]

Part 3: Validated Protocols

Method A: Aqueous Salt Formation (pH Adjustment)

Best for: Chemical synthesis, stock solutions for non-biological use.[1][2]

The Goal: Convert the acid to its Sodium or Potassium salt in situ.

  • Weighing: Weigh the target amount of [5-(2-Thienyl)isoxazol-3-yl]acetic acid.

  • Suspension: Add 80% of the final volume of water.[1][2] The powder will likely float or clump (hydrophobic effect).[2]

  • Titration:

    • Slowly add 1M NaOH or 1M KOH dropwise while stirring.[1][2]

    • Monitor pH.[3][4] As pH rises above 5.0, the solution should clarify.

    • Target pH: 7.0 – 8.0.

    • Warning: Do not exceed pH 10, as isoxazole rings can be unstable in strong alkali over time.

  • Finalize: Add water to the final volume. Filter through a 0.22 µm PES membrane if necessary to remove dust/impurities.[1]

Method B: Organic Co-Solvent Stock (The "Spike" Method)

Best for: Cell culture, enzymatic assays (where pH must remain physiological).[1][2]

The Goal: Dissolve in a "universal" solvent, then dilute rapidly into the buffer.

  • Primary Solvent: Dissolve the compound in 100% DMSO (Dimethyl sulfoxide) or Ethanol .[1][2]

    • Solubility Limit: Typically >20 mg/mL in DMSO.

  • Secondary Dilution:

    • Prepare your assay buffer (e.g., PBS, pH 7.4).[2]

    • Crucial Step: Add the DMSO stock to the buffer while vortexing the buffer.[1][2]

    • Do not add buffer to the DMSO stock (this causes local high concentration and precipitation).[2]

  • Limit: Keep final DMSO concentration < 1% (v/v) to avoid cytotoxicity in cells.

Part 4: Troubleshooting & FAQs

Q1: The solution turned yellow after I added NaOH. Is it degraded?

  • Diagnosis: Likely not degraded yet, but caution is needed.[2]

  • Explanation: Thiophene derivatives can form colored charge-transfer complexes or undergo minor oxidation in air.[1][2] However, a rapid color change to bright yellow/orange in strong base (pH > 10) may indicate isoxazole ring opening (decarboxylation or cleavage).[2]

  • Fix: Keep pH between 7.0 and 8.0. Store solutions in amber vials away from light.

Q2: I diluted my DMSO stock into water and it turned cloudy immediately.

  • Diagnosis: "Crashing out."[2]

  • Explanation: You likely diluted into unbuffered water or acidic media.[1][2] The local pH dropped, or the water content overwhelmed the hydrophobic core.[1]

  • Fix: Ensure the receiving liquid is buffered (PBS, HEPES) at pH 7.[1][2]4. The buffer capacity absorbs the acidity and keeps the molecule ionized.[1]

Q3: Can I autoclave this solution?

  • Diagnosis: NO.

  • Explanation: Heteroaryl acetic acids can decarboxylate (lose CO2) under high heat and pressure, leaving behind the methyl-substituted heteroaryl core (5-(2-thienyl)-3-methylisoxazole), which is biologically inactive and insoluble.[1][2]

  • Fix: Sterilize using 0.22 µm filtration only.

References

  • National Center for Biotechnology Information. (2025).[2] PubChem Compound Summary for CID 11235676, 5-(2-Thienyl)isoxazole-3-acetic acid. Retrieved from [Link]

  • Avdeef, A. (2003).[2] Absorption and Drug Development: Solubility, Permeability, and Charge State.[1] Wiley-Interscience. (General reference for pKa-dependent solubility profiling).

  • Meanwell, N. A. (2011).[1][2] Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry. (Reference for isoxazole/thiophene stability).

Sources

Troubleshooting

Technical Support Center: Purification of [5-(2-Thienyl)isoxazol-3-yl]acetic acid Crude Mixtures

Welcome to the technical support center for the purification of [5-(2-Thienyl)isoxazol-3-yl]acetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubles...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of [5-(2-Thienyl)isoxazol-3-yl]acetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for obtaining this compound in high purity. As a key intermediate in various pharmaceutical research endeavors, ensuring its purity is paramount for reliable downstream applications.

This document will address common challenges encountered during the purification of crude [5-(2-Thienyl)isoxazol-3-yl]acetic acid, offering step-by-step protocols and the scientific rationale behind each recommendation.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the purification of [5-(2-Thienyl)isoxazol-3-yl]acetic acid.

Q1: What are the most common impurities in a crude mixture of [5-(2-Thienyl)isoxazol-3-yl]acetic acid?

A1: The impurities in your crude mixture are largely dependent on the synthetic route employed. A common method for synthesizing the isoxazole core involves the reaction of a β-diketone with hydroxylamine or a related synthon. A likely precursor to [5-(2-Thienyl)isoxazol-3-yl]acetic acid is its ethyl ester, ethyl [5-(2-Thienyl)isoxazol-3-yl]acetate, which is then hydrolyzed.

Based on this, the most probable impurities include:

  • Unreacted Starting Materials: Such as the precursor ethyl ester.

  • Regioisomers: The formation of the isoxazole ring can sometimes yield a mixture of regioisomers, which can be challenging to separate due to their similar physical properties.

  • Byproducts of Side Reactions: Depending on the specific reaction conditions, various side products can form.

  • Residual Solvents and Reagents: Solvents used in the synthesis and workup, as well as any excess reagents, may be present.

Q2: My crude product is an oil or a sticky solid. How can I induce crystallization?

A2: "Oiling out" or obtaining a non-crystalline solid is a frequent issue. This often occurs when the compound precipitates from a supersaturated solution at a temperature above its melting point or in the presence of significant impurities that depress the melting point.

Here are several strategies to induce crystallization:

  • Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass provide nucleation sites for crystal growth.

  • Seeding: If you have a small amount of pure, crystalline [5-(2-Thienyl)isoxazol-3-yl]acetic acid, add a tiny crystal to the cooled solution. This "seed" will act as a template for further crystallization.

  • Solvent Adjustment: If you are using a mixed solvent system for recrystallization, you may have too much of the "good" solvent. Try adding a small amount of the "poor" solvent dropwise to the cooled solution to decrease the overall solubility.

  • Patience and Slow Cooling: Allow the solution to cool to room temperature slowly and then place it in an ice bath or refrigerator. Rapid cooling often leads to the formation of oils or very small crystals.

Q3: I performed a recrystallization, but the purity of my product did not improve significantly. What went wrong?

A3: This can be due to several factors related to the recrystallization process:

  • Incorrect Solvent Choice: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. If the compound is too soluble at low temperatures, you will have poor recovery. If it is not soluble enough at high temperatures, you may use too much solvent, which also leads to low recovery.

  • Cooling Too Quickly: Rapid cooling can trap impurities within the crystal lattice.

  • Insufficient Washing: After filtration, it is crucial to wash the crystals with a small amount of ice-cold recrystallization solvent to remove any residual mother liquor that contains dissolved impurities.

  • Co-crystallization of Impurities: If an impurity has very similar properties to your target compound, it may co-crystallize. In this case, a different purification technique, such as column chromatography, may be necessary.

Purification Strategies and Protocols

This section provides detailed protocols for the most effective methods to purify crude [5-(2-Thienyl)isoxazol-3-yl]acetic acid.

Recrystallization

Recrystallization is often the first and most effective method for purifying solid organic compounds. The key is selecting an appropriate solvent system.

1.1. Solvent Selection

A good recrystallization solvent for [5-(2-Thienyl)isoxazol-3-yl]acetic acid should meet the following criteria:

  • High solubility at elevated temperatures.

  • Low solubility at low temperatures.

  • Does not react with the compound.

  • Boiling point is low enough for easy removal from the purified crystals.

  • The boiling point of the solvent should ideally be lower than the melting point of the compound to prevent "oiling out". The related compound, 5-(2-Thienyl)isoxazole-3-carboxylic acid, has a melting point of 168 °C, suggesting our target compound will also be a solid with a relatively high melting point.

Table 1: Solubility Characteristics of Carboxylic Acids in Common Solvents

SolventPolarityExpected Solubility of Carboxylic Acids
WaterHighSparingly soluble to insoluble at room temperature, more soluble when hot.
EthanolHighGenerally soluble at room temperature.
MethanolHighGenerally soluble at room temperature.
Ethyl AcetateMediumGood solubility.
DichloromethaneMediumGood solubility.
Hexane/HeptaneLowGenerally insoluble.

Given that [5-(2-Thienyl)isoxazol-3-yl]acetic acid is a carboxylic acid, a mixed solvent system is often effective. An ethanol/water mixture is a good starting point[1][2].

1.2. Protocol for Recrystallization from Ethanol/Water

  • Dissolution: In a suitable Erlenmeyer flask, add the crude [5-(2-Thienyl)isoxazol-3-yl]acetic acid. Add a minimal amount of hot ethanol to dissolve the solid completely. It is crucial to use the minimum amount of hot solvent to ensure the solution is saturated.

  • Hot Filtration (Optional): If there are any insoluble impurities, perform a hot gravity filtration to remove them.

  • Addition of Anti-Solvent: To the hot ethanolic solution, add hot water dropwise until the solution becomes faintly cloudy (the cloud point). This indicates that the solution is saturated.

  • Re-dissolution: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals[1][3].

  • Crystallization: Once the solution has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol/water mixture to remove any adhering impurities.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Workflow for Recrystallization

Recrystallization A Crude Solid B Dissolve in minimal hot ethanol A->B C Add hot water to cloud point B->C D Add a few drops of hot ethanol C->D E Slowly cool to room temperature D->E F Cool in ice bath E->F G Vacuum filtration F->G H Wash with ice-cold solvent G->H I Dry under vacuum H->I J Pure Crystals I->J

Caption: Step-by-step workflow for the recrystallization of [5-(2-Thienyl)isoxazol-3-yl]acetic acid.

Acid-Base Extraction

This technique is highly effective for separating acidic compounds from neutral or basic impurities.

2.1. Principle

[5-(2-Thienyl)isoxazol-3-yl]acetic acid, being a carboxylic acid, will react with a weak base like sodium bicarbonate to form a water-soluble carboxylate salt. Neutral organic impurities will remain in the organic phase.

2.2. Protocol for Acid-Base Extraction

  • Dissolution: Dissolve the crude mixture in a suitable organic solvent such as ethyl acetate.

  • Extraction: Transfer the solution to a separatory funnel and extract with a saturated aqueous solution of sodium bicarbonate. Repeat the extraction 2-3 times.

  • Separation: Combine the aqueous layers. The neutral and basic impurities will remain in the organic layer, which can be discarded.

  • Acidification: Cool the combined aqueous layers in an ice bath and acidify with a strong acid, such as 1M HCl, until the pH is acidic (pH ~2). [5-(2-Thienyl)isoxazol-3-yl]acetic acid will precipitate out of the solution.

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Washing: Wash the solid with cold deionized water to remove any inorganic salts.

  • Drying: Dry the purified product under vacuum.

Diagram of Acid-Base Extraction

AcidBaseExtraction cluster_0 Separatory Funnel cluster_1 Organic Layer cluster_2 Aqueous Layer A Crude Mixture in Ethyl Acetate B Add NaHCO3 (aq) A->B C Shake & Separate B->C D Neutral/Basic Impurities C->D E Sodium [5-(2-thienyl)isoxazol-3-yl]acetate C->E F Acidify with HCl E->F G Precipitation F->G H Vacuum Filtration G->H I Pure Product H->I

Sources

Optimization

Addressing steric hindrance in [5-(2-Thienyl)isoxazol-3-yl]acetic acid coupling

This guide functions as a specialized Technical Support Center for researchers encountering difficulties with the amide coupling of [5-(2-Thienyl)isoxazol-3-yl]acetic acid . Ticket ID: ISOX-THIO-001 Status: Open Severity...

Author: BenchChem Technical Support Team. Date: February 2026

This guide functions as a specialized Technical Support Center for researchers encountering difficulties with the amide coupling of [5-(2-Thienyl)isoxazol-3-yl]acetic acid .

Ticket ID: ISOX-THIO-001 Status: Open Severity: High (Synthesis Stalled)

Diagnostic Assessment: The "Steric" Paradox

Before altering reagents, we must validate the root cause. The structure [5-(2-Thienyl)isoxazol-3-yl]acetic acid contains a methylene spacer (


) between the ring system and the carboxylic acid.
  • The Reality: The acid group itself is not sterically hindered. It is a primary carbon.

  • The Problem: If you observe "steric hindrance," it is likely driven by the amine partner (nucleophile) or a specific conformation where the active ester folds back against the electron-rich thiophene/isoxazole system, blocking attack.

  • The Risk: This scaffold is chemically sensitive .

    • Isoxazole: Susceptible to N-O bond cleavage (ring opening) under strong reducing conditions or harsh nucleophilic attack.

    • Thiophene: Electron-rich; prone to electrophilic halogenation (e.g., if using

      
      ) or oxidation.
      
Decision Matrix: Select Your Protocol

Use the following logic flow to determine the correct coupling strategy based on your specific failure mode.

CouplingLogic cluster_warning AVOID Start START: Coupling Fails CheckAmine Is the Amine Partner Sterically Hindered? (e.g., t-butyl, ortho-subst. aniline) Start->CheckAmine CheckSens Is the Amine Acid Sensitive? CheckAmine->CheckSens Yes (Bulky) Standard Standard EDC/HOBt or HATU (Check solvent dryness) CheckAmine->Standard No (Linear/Primary) T3P_Route PROTOCOL A: T3P (Propylphosphonic Anhydride) *Best for Sterics & Stability* CheckSens->T3P_Route Yes Ghosez_Route PROTOCOL B: Ghosez's Reagent (Neutral Acid Chloride) CheckSens->Ghosez_Route No (Can tolerate mild acid) SOCl2 Thionyl Chloride / Oxalyl Chloride (Risk: Thiophene Chlorination)

Caption: Diagnostic workflow for selecting the optimal coupling reagent based on amine steric demand and substrate sensitivity.

Core Protocols (The Solutions)

Protocol A: T3P Coupling (The "Gold Standard")

Why this works: T3P (Propylphosphonic anhydride) forms a mixed anhydride that is highly reactive but does not generate the bulk of an OBt/OAt active ester. It is the most effective reagent for forcing bulky amines onto this specific acid without degrading the isoxazole ring.

Reagents:

  • Acid: [5-(2-Thienyl)isoxazol-3-yl]acetic acid (1.0 equiv)

  • Amine: Hindered amine partner (1.1 – 1.5 equiv)

  • Reagent: T3P (50% w/w in EtOAc or DMF) (2.0 – 3.0 equiv)

  • Base: Pyridine (3.0 – 5.0 equiv) or N-Methylimidazole (NMI)

  • Solvent: 2-MeTHF or Ethyl Acetate (Green/Process friendly)

Step-by-Step:

  • Dissolution: Dissolve the acid and the amine in 2-MeTHF (or EtOAc).

  • Base Addition: Add Pyridine (or NMI). Note: Pyridine is often superior to DIPEA for T3P couplings as it acts as a nucleophilic catalyst.

  • Cooling: Cool the mixture to 0 °C.

  • Activation: Add T3P solution dropwise.

  • Reaction: Allow to warm to Room Temperature (RT).

    • Troubleshooting: If conversion is <50% after 4 hours, heat to 60 °C. T3P is thermally stable, unlike HATU.

  • Workup: Quench with water. The byproduct (propylphosphonic acid) is water-soluble, simplifying purification.

Protocol B: Ghosez’s Reagent (Neutral Acid Chloride)

Why this works: Standard acid chloride formation (SOCl2, Oxalyl Chloride) generates HCl and can chlorinate the thiophene ring. Ghosez’s reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) generates the acid chloride under neutral conditions , avoiding side reactions.

Reagents:

  • Acid: [5-(2-Thienyl)isoxazol-3-yl]acetic acid (1.0 equiv)

  • Reagent: Ghosez’s Reagent (1.1 equiv)

  • Solvent: Dry DCM or Chloroform

Step-by-Step:

  • Activation: Dissolve the acid in dry DCM at 0 °C.

  • Reagent Addition: Add Ghosez’s reagent dropwise. Stir for 1–2 hours at RT.[1]

    • Checkpoint: Monitor by TLC (quench an aliquot with MeOH to check for methyl ester formation).

  • Coupling: Once the acid chloride is formed, add the bulky amine (1.2 equiv) and DIPEA (2.0 equiv).

  • Catalysis: If the amine is extremely hindered, add 10 mol% DMAP.

Troubleshooting & FAQs

Q1: I see the "Active Ester" by LCMS, but it won't react with my amine.

Diagnosis: Steric Clash. The active ester (e.g., O-At or O-Bt from HATU/HOBt) is too bulky to allow the hindered amine to approach the carbonyl. Solution: Switch to Protocol A (T3P) or Protocol B (Acid Chloride) . These intermediates are smaller (mixed anhydride or chloride) than the bulky HATU adduct, reducing the steric barrier for the incoming amine.

Q2: My product is forming, but the Isoxazole ring is opening (forming a nitrile/ketone).

Diagnosis: Reductive cleavage or Base-mediated fragmentation. Mechanism: Isoxazoles have a weak N-O bond. Strong reducing agents or harsh bases can cleave this bond. Solution:

  • Avoid Sodium Borohydride or vigorous hydrogenation steps if they follow this coupling.

  • If using HATU, ensure you are not using a large excess of DIPEA for prolonged periods at high heat. Switch to Pyridine/T3P (Protocol A), which is milder.

Q3: I am seeing chlorinated byproducts on the Thiophene ring.

Diagnosis: Electrophilic aromatic substitution. Cause: Use of Thionyl Chloride (


) or Oxalyl Chloride with catalytic DMF generates Vilsmeier-Haack-like intermediates that can attack the electron-rich thiophene.
Solution: STOP using SOCl2.  Use Ghosez's reagent (Protocol B) or TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) to form the Acyl Fluoride, which is inert to the thiophene ring.
Q4: The reaction yields a black tar.

Diagnosis: Polymerization of the Thiophene or decomposition of the Isoxazole. Solution:

  • Exclude light (wrap flask in foil).

  • Degas solvents (Thiophenes can be sensitive to oxidative coupling).

  • Lower the temperature and use a more reactive coupling agent (T3P) to reduce reaction time.

Data Summary: Reagent Comparison

FeatureT3P (Propylphosphonic Anhydride)HATU / DIPEAThionyl Chloride (

)
Ghosez's Reagent
Steric Tolerance Excellent GoodExcellentExcellent
Isoxazole Stability High ModerateLow (Acidic)High
Thiophene Stability High HighLow (Chlorination Risk) High
Workup Aqueous WashColumn ChromatographyEvaporationEvaporation
Byproducts Water SolubleTetramethylurea (Hard to remove)

,

Amides

References

  • T3P in Hindered Couplings

    • Title: Propanephosphonic Acid Anhydride (T3P) - A Versatile Reagent for Amide Bond Formation.[2][3][4]

    • Source: E-EROS Encyclopedia of Reagents for Organic Synthesis.
    • Context: Validates T3P for low-epimerization and hindered substr
    • URL:[Link]

  • Ghosez's Reagent Utility

    • Title: 1-Chloro-N,N,2-trimethyl-1-propenylamine (Ghosez's Reagent).
    • Source: Organic Syntheses.[4][5][6][7]

    • Context: Standard protocol for neutral acid chloride form
    • URL:[Link]

  • Isoxazole/Thiophene Chemistry

    • Title: The Chemistry of Isoxazoles.[5][8]

    • Source:Heterocyclic Chemistry (General Reference).
    • Context: Mechanistic background on N-O bond lability and thiophene electrophilicity.
    • URL:[Link]

  • Acyl Fluorides for Steric Hindrance

    • Title: A protocol for amide bond formation with electron deficient amines and sterically hindered substrates.[9][10]

    • Source:Organic & Biomolecular Chemistry, 2016, 14, 430-433.
    • Context: Describes the use of TFFH/Acyl Fluorides when other methods fail.
    • URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the 1H NMR Spectral Analysis of [5-(2-Thienyl)isoxazol-3-yl]acetic acid

This guide provides an in-depth analysis of the 1H NMR spectrum of [5-(2-Thienyl)isoxazol-3-yl]acetic acid, a key heterocyclic building block in medicinal chemistry. Beyond a simple spectral interpretation, this document...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the 1H NMR spectrum of [5-(2-Thienyl)isoxazol-3-yl]acetic acid, a key heterocyclic building block in medicinal chemistry. Beyond a simple spectral interpretation, this document offers a comparative perspective, weighing the strengths and limitations of 1H NMR against other common analytical techniques for the structural elucidation and purity assessment of this compound class. The methodologies and interpretations presented herein are grounded in established spectroscopic principles and validated through experimental data.

Foundational Principles: Why 1H NMR is the Primary Tool for Structural Elucidation

Proton Nuclear Magnetic Resonance (1H NMR) spectroscopy remains the cornerstone for the structural analysis of organic molecules in solution. Its power lies in its ability to provide detailed information about the chemical environment of each proton, the connectivity between neighboring protons, and the relative number of protons in a given environment. For a molecule like [5-(2-Thienyl)isoxazol-3-yl]acetic acid, with its distinct aromatic and aliphatic protons, 1H NMR offers a rapid and highly informative fingerprint.

The key parameters derived from a 1H NMR spectrum are:

  • Chemical Shift (δ): This indicates the electronic environment of a proton. Protons in electron-rich environments are "shielded" and appear at a lower chemical shift (upfield), while those in electron-poor environments are "deshielded" and appear at a higher chemical shift (downfield).

  • Integration: The area under a signal is proportional to the number of protons it represents.

  • Spin-Spin Splitting (Multiplicity): This arises from the interaction of neighboring, non-equivalent protons and provides information about the connectivity of the molecule. The multiplicity of a signal is described by the n+1 rule, where n is the number of equivalent neighboring protons.

  • Coupling Constant (J): The distance between the peaks in a split signal, measured in Hertz (Hz), provides information about the dihedral angle between the coupled protons and the nature of the bond(s) connecting them.

Experimental Protocol: Acquiring a High-Quality 1H NMR Spectrum

A reliable spectrum is the foundation of an accurate analysis. The following protocol outlines the standard procedure for preparing and analyzing a sample of [5-(2-Thienyl)isoxazol-3-yl]acetic acid.

Sample Preparation
  • Solvent Selection: A deuterated solvent is crucial to avoid large solvent signals that would obscure the analyte's signals. Dimethyl sulfoxide-d6 (DMSO-d6) is a suitable choice for carboxylic acids due to its ability to solubilize the compound and the presence of a broad, exchangeable proton signal for the carboxylic acid OH. Other potential solvents include chloroform-d (CDCl3) and methanol-d4 (CD3OD).

  • Sample Concentration: Weigh approximately 5-10 mg of [5-(2-Thienyl)isoxazol-3-yl]acetic acid and dissolve it in 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.

  • Internal Standard (Optional): For quantitative analysis (qNMR), a known amount of an internal standard, such as tetramethylsilane (TMS) or maleic acid, can be added. TMS is often used to set the chemical shift reference to 0 ppm.

Spectrometer Setup and Data Acquisition
  • Instrumentation: A 400 MHz or higher field NMR spectrometer is recommended for good signal dispersion.

  • Locking and Shimming: The spectrometer's magnetic field is locked onto the deuterium signal of the solvent. Shimming is then performed to optimize the homogeneity of the magnetic field, resulting in sharp, well-resolved signals.

  • Acquisition Parameters:

    • Pulse Angle: A 30-45° pulse angle is typically used to allow for a shorter relaxation delay.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 1-5 seconds. A longer delay is necessary for accurate integration, especially for quaternary carbons in 13C NMR.

    • Number of Scans: 8-16 scans are usually sufficient for a sample of this concentration.

Spectral Interpretation of [5-(2-Thienyl)isoxazol-3-yl]acetic acid

The expected 1H NMR spectrum of [5-(2-Thienyl)isoxazol-3-yl]acetic acid in DMSO-d6 is detailed below.

Signal Chemical Shift (δ, ppm) Multiplicity Integration Assignment
1~12.8 (broad)Singlet1HCarboxylic acid (-COOH)
27.85 - 7.95Doublet of doublets1HThiophene H5'
37.65 - 7.75Doublet of doublets1HThiophene H3'
47.15 - 7.25Doublet of doublets1HThiophene H4'
5~6.90Singlet1HIsoxazole H4
6~3.90Singlet2HMethylene (-CH2-)

Causality behind Assignments:

  • Carboxylic Acid Proton (~12.8 ppm): This proton is highly deshielded due to the electronegativity of the two oxygen atoms and its acidic nature. It often appears as a broad singlet because it can undergo chemical exchange with trace amounts of water in the solvent.

  • Thiophene Protons (7.15 - 7.95 ppm): These protons are in the aromatic region. The specific chemical shifts and coupling patterns are characteristic of a 2-substituted thiophene ring. H5' is typically the most downfield due to the influence of the isoxazole ring. The splitting pattern (doublet of doublets) arises from coupling to the other two thiophene protons.

  • Isoxazole Proton (~6.90 ppm): This singlet corresponds to the proton at the 4-position of the isoxazole ring. It is a singlet because it has no adjacent protons to couple with.

  • Methylene Protons (~3.90 ppm): These two protons of the acetic acid side chain are adjacent to the electron-withdrawing isoxazole ring, which shifts them downfield from a typical aliphatic CH2 group. They appear as a singlet as there are no neighboring protons.

Comparative Analysis: 1H NMR vs. Alternative Techniques

While 1H NMR is a powerful tool, a comprehensive characterization often involves complementary analytical techniques. The following section compares 1H NMR with other common methods for the analysis of [5-(2-Thienyl)isoxazol-3-yl]acetic acid.

13C NMR Spectroscopy

Principle: Similar to 1H NMR, but observes the 13C nucleus. It provides information about the carbon skeleton of the molecule.

Data Comparison:

Technique Strengths Limitations
1H NMR High sensitivity, rapid acquisition, detailed connectivity information through coupling.Overlapping signals in complex molecules, exchangeable protons can be broad or disappear.
13C NMR Directly observes the carbon backbone, wide chemical shift range reduces signal overlap.Low natural abundance of 13C results in lower sensitivity and longer acquisition times, no coupling information between carbons in a standard spectrum.

Expected 13C NMR signals for [5-(2-Thienyl)isoxazol-3-yl]acetic acid:

  • ~170 ppm: Carboxylic acid carbon (-COOH)

  • ~160-165 ppm: Isoxazole C3 and C5

  • ~125-135 ppm: Thiophene carbons

  • ~100 ppm: Isoxazole C4

  • ~30 ppm: Methylene carbon (-CH2-)

Mass Spectrometry (MS)

Principle: Measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and fragmentation pattern.

Data Comparison:

Technique Strengths Limitations
1H NMR Provides detailed structural information and stereochemistry, non-destructive.Requires a relatively pure sample, lower sensitivity than MS.
Mass Spectrometry Extremely high sensitivity, provides accurate molecular weight, fragmentation can aid in structural elucidation.Does not provide information on stereochemistry or the specific arrangement of atoms in isomers, destructive.

Expected Mass Spectrometry Data:

  • Molecular Ion Peak (M+): For C9H7NO3S, the expected exact mass is approximately 209.0147. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.

  • Fragmentation: Common fragmentation patterns might include the loss of CO2 (-44 Da) from the carboxylic acid or cleavage of the acetic acid side chain.

High-Performance Liquid Chromatography (HPLC)

Principle: Separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. It is primarily used for purity assessment and quantification.

Data Comparison:

Technique Strengths Limitations
1H NMR Provides detailed structural information of the main component and can identify impurities if their concentration is sufficient.Not ideal for accurate quantification of low-level impurities without specialized techniques (qNMR).
HPLC Excellent for determining the purity of a sample and quantifying impurities with high accuracy and sensitivity.Provides no structural information on its own; requires coupling with other detectors like MS or UV-Vis.

Typical HPLC Method:

  • Column: C18 reverse-phase column.

  • Mobile Phase: A gradient of water and acetonitrile with a small amount of an acid (e.g., 0.1% trifluoroacetic acid or formic acid) to ensure the carboxylic acid is protonated.

  • Detection: UV detection at a wavelength where the thiophene and isoxazole rings absorb (e.g., 254 nm).

Visualizing the Workflow and Logic

The following diagrams illustrate the experimental workflow and the logical process of spectral interpretation.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Compound dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert into Spectrometer transfer->insert lock_shim Lock & Shim insert->lock_shim acquire Acquire Spectrum lock_shim->acquire phase Phasing acquire->phase baseline Baseline Correction phase->baseline integrate Integration baseline->integrate final_analysis Spectral Analysis & Interpretation integrate->final_analysis Processed Spectrum

Caption: Experimental workflow for 1H NMR analysis.

interpretation_logic cluster_params Primary Observables cluster_info Derived Information spectrum 1H NMR Spectrum chem_shift Chemical Shift (δ) spectrum->chem_shift integration Integration spectrum->integration multiplicity Multiplicity spectrum->multiplicity coupling Coupling Constant (J) spectrum->coupling environment Electronic Environment chem_shift->environment proton_ratio Proton Ratio integration->proton_ratio connectivity Neighboring Protons multiplicity->connectivity geometry Dihedral Angles coupling->geometry structure Proposed Structure: [5-(2-Thienyl)isoxazol-3-yl]acetic acid environment->structure proton_ratio->structure connectivity->structure geometry->structure

Caption: Logic flow for 1H NMR spectral interpretation.

Conclusion: An Integrated Approach to Structural Verification

1H NMR spectroscopy is an indispensable tool for the primary structural elucidation of [5-(2-Thienyl)isoxazol-3-yl]acetic acid. It provides a wealth of information regarding the proton framework of the molecule in a single, rapid experiment. However, for comprehensive characterization, particularly in a regulatory or drug development context, an integrated analytical approach is paramount. Combining the detailed structural insights from 1H and 13C NMR with the accurate mass determination from MS and the quantitative purity assessment from HPLC provides a self-validating system that ensures the identity, structure, and purity of the compound. This multi-faceted approach embodies the principles of scientific rigor and provides the highest level of confidence in the analytical results.

References

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2008). Introduction to Spectroscopy. Cengage Learning. [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. John Wiley & Sons. [Link]

  • de Hoffmann, E., & Stroobant, V. (2007). Mass Spectrometry: Principles and Applications. John Wiley & Sons. [Link]

Comparative

Comparative Guide: Mass Spectrometry Fragmentation of Thienyl Isoxazole Acetic Acid Scaffolds

Topic: Mass Spectrometry Fragmentation Patterns of Thienyl Isoxazole Acetic Acid Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary This guide p...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Mass Spectrometry Fragmentation Patterns of Thienyl Isoxazole Acetic Acid Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This guide provides an in-depth technical analysis of the mass spectrometry (MS) behavior of Thienyl Isoxazole Acetic Acid (TIAA) derivatives. These scaffolds are critical bioisosteres in medicinal chemistry, often serving as core motifs in antibiotics (e.g., isoxazole penicillins) and non-steroidal anti-inflammatory drugs (NSAIDs).

We compare the fragmentation dynamics of TIAA against two strategic alternatives:

  • Phenyl Isoxazole Acetic Acid (PIAA): To isolate the electronic and isotopic impact of the thiophene ring (S-heterocycle) vs. the benzene ring.

  • Thienyl Isoxazole Carboxylic Acid (TICA): To demonstrate the kinetic stability of the acetic acid side chain (-CH₂COOH) vs. the direct carboxylic acid (-COOH).

Strategic Framework: The Bioisostere Challenge

In drug design, replacing a phenyl ring with a thienyl ring is a classic bioisosteric replacement intended to improve lipophilicity and metabolic stability. However, this substitution drastically alters MS fragmentation due to the weak N-O bond of the isoxazole and the sulfur atom of the thiophene.

  • The Core Challenge: Distinguishing regioisomers and degradation products requires precise knowledge of how the isoxazole ring opens (N-O cleavage) and how the side chain ejects neutral species (CO₂, H₂O).

  • The Solution: This guide establishes a self-validating fragmentation model using ESI-MS/MS and EI-MS data.

Experimental Protocols

To ensure reproducibility, the following protocols are standardized for analyzing these heterocycles.

Protocol A: ESI-LC-MS/MS (Qualitative & Quantitative)
  • System: Q-TOF or Triple Quadrupole (QqQ).[1]

  • Ionization: Electrospray Ionization (ESI) in Negative Mode (preferred for carboxylic acids) and Positive Mode.

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid (Proton source).[1]

    • B: Acetonitrile (Aprotic solvent to stabilize anions).

  • Flow Rate: 0.4 mL/min.[1]

  • Collision Energy (CE): Ramped 15–45 eV to capture both labile side-chain losses and stable ring cleavages.

Protocol B: GC-EI-MS (Structural Verification)
  • Derivatization: Samples must be methylated (using diazomethane or TMS-diazomethane) to prevent thermal decarboxylation in the injector port.

  • Ionization: Electron Impact (70 eV).

  • Source Temp: 230°C.

Fragmentation Mechanics: Causality & Pathways
Mechanism 1: The Isoxazole "Weak Link" (N-O Cleavage)

The defining feature of isoxazole MS behavior is the lability of the N-O bond . Upon collisional activation, the isoxazole ring undergoes a rearrangement (often to an azirine intermediate) followed by ring cleavage.

  • Observation: In TIAA, this leads to the expulsion of neutral fragments like HCN (27 Da) or Acetonitrile derivatives .

  • Causality: The N-O bond dissociation energy is significantly lower than C-C or C-N bonds, making it the "fuse" that triggers skeletal rearrangement.

Mechanism 2: Side Chain Decarboxylation
  • ESI Negative Mode: The carboxylate anion [M-H]⁻ is highly prone to losing CO₂ (44 Da) .[1] This creates a stabilized carbanion on the methylene bridge.

  • ESI Positive Mode: The protonated molecule [M+H]⁺ typically loses H₂O (18 Da) or Ketene (CH₂=C=O, 42 Da) , a signature of acetic acid side chains.

Mechanism 3: The Thiophene Signature
  • Isotopic Pattern: Thiophene-containing ions exhibit a diagnostic A+2 peak at ~4.5% relative abundance due to the ³⁴S isotope. Phenyl analogs (PIAA) lack this.

  • Fragmentation: High-energy collisions in EI mode often strip the sulfur atom, ejecting CS (44 Da) or CHS (45 Da) fragments.

Comparative Analysis: TIAA vs. Alternatives

The following table summarizes the diagnostic ions distinguishing TIAA from its phenyl and carboxylic acid analogs.

FeatureThienyl Isoxazole Acetic Acid (TIAA) Phenyl Isoxazole Acetic Acid (PIAA) Thienyl Isoxazole Carboxylic Acid (TICA)
Molecular Weight ~223 Da~217 Da~209 Da
Base Peak (ESI-) [M-H-CO₂]⁻ (Decarboxylation)[M-H-CO₂]⁻[M-H-CO₂]⁻ (Less favorable*)
Isotope Pattern Diagnostic ³⁴S (A+2) Standard Carbon envelopeDiagnostic ³⁴S (A+2)
Ring Cleavage Loss of HCN, Thiophene radicalLoss of HCN, Phenyl radical (m/z 77)Loss of HCN
Side Chain Loss Loss of 42 Da (Ketene) in ESI+Loss of 42 Da (Ketene)Loss of 18 Da (H₂O) only
Stability Moderate (Acetic acid labile)ModerateHigh (Conjugated acid stable)

*Note: Decarboxylation of TICA is harder because the resulting anion is directly on the aromatic ring (sp²), which is less stable than the benzylic-type anion formed by TIAA.

Visualization of Signaling Pathways

The following diagram maps the fragmentation logic for Thienyl Isoxazole Acetic Acid (TIAA) in Positive ESI Mode.

TIAA_Fragmentation Figure 1: ESI(+) Fragmentation Pathway of Thienyl Isoxazole Acetic Acid M_Protonated [M+H]+ Precursor Ion (Thienyl-Isoxazole-CH2-COOH) Fragment_Ketene [M+H - 42]+ Loss of Ketene (CH2=C=O) M_Protonated->Fragment_Ketene - CH2CO (Side Chain) Fragment_Water [M+H - 18]+ Loss of Water (H2O) M_Protonated->Fragment_Water - H2O (Acid Group) Intermediate_RingOpen Ring Opening (N-O Bond Cleavage) M_Protonated->Intermediate_RingOpen Isomerization Fragment_HCN [M+H - 27]+ Loss of HCN Intermediate_RingOpen->Fragment_HCN Skeletal Rearrangement Fragment_Thiophene Thiophene Cation (m/z ~83) Fragment_HCN->Fragment_Thiophene High Energy Collision

Caption: Figure 1 illustrates the dual fragmentation pathways: side-chain elimination (Green) and isoxazole skeletal rearrangement (Red/Yellow).

References
  • Zhang, J. Y., et al. (2004). Collision-induced dissociation of valdecoxib metabolites: a novel rearrangement involving an isoxazole ring. Journal of Mass Spectrometry. Link

  • Manning, T., et al. (2014). N–O Cleavage reactions of heterobicycloalkene-fused 2-isoxazolines. Beilstein Journal of Organic Chemistry. Link

  • Salem, M. A. I., et al. (2014).[2][3] Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones and Thiazolo-Pyrimidines. International Journal of Materials and Chemistry. Link

  • BenchChem. (2025).[1] Application Note: Mass Spectrometry Fragmentation of 3-(1,3-Benzoxazol-2-yl)benzoic acid. Link

  • NIST Mass Spectrometry Data Center. Acetic acid, [2,3-dichloro-4-(2-methylene-1-oxobutyl)phenoxy]-, methyl ester (Isoxepac derivative analog). Link

Sources

Validation

A Senior Application Scientist's Guide to Validating Synthesis Routes for [5-(2-Thienyl)isoxazol-3-yl]acetic Acid Scale-Up

Introduction: The Strategic Importance of [5-(2-Thienyl)isoxazol-3-yl]acetic Acid [5-(2-Thienyl)isoxazol-3-yl]acetic acid is a heterocyclic compound featuring an isoxazole core linked to a thiophene ring and an acetic ac...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of [5-(2-Thienyl)isoxazol-3-yl]acetic Acid

[5-(2-Thienyl)isoxazol-3-yl]acetic acid is a heterocyclic compound featuring an isoxazole core linked to a thiophene ring and an acetic acid moiety. This structural motif is of significant interest to the pharmaceutical and agrochemical industries, where isoxazole derivatives serve as crucial scaffolds in a variety of biologically active agents.[1][2] The presence of the thiophene group can modulate lipophilicity and metabolic stability, while the acetic acid side-chain provides a handle for further functionalization or can act as a key pharmacophoric element.

The transition from bench-scale synthesis to industrial-scale production presents numerous challenges, including cost-effectiveness, reagent safety, process robustness, and environmental impact. This guide provides a comparative analysis of two primary synthetic strategies for the title compound, offering detailed experimental protocols and evaluating their respective merits for scale-up. Our objective is to equip researchers and process chemists with the data and insights necessary to make informed decisions for efficient and reliable large-scale manufacturing.

Retrosynthetic Analysis: Deconstructing the Target Molecule

A logical retrosynthetic analysis reveals two primary bond disconnections in the isoxazole ring, suggesting two distinct and viable forward-synthesis strategies. The choice between these routes hinges on the availability of starting materials, reaction efficiency, and scalability.

G cluster_0 Retrosynthetic Pathways Target [5-(2-Thienyl)isoxazol-3-yl]acetic acid Disconnect_A Route A: 1,3-Dipolar Cycloaddition Target->Disconnect_A Disconnect C3-C4 & N-O Disconnect_B Route B: Condensation Target->Disconnect_B Disconnect C3-N & C5-O Precursors_A Thiophene-derived Nitrile Oxide + Alkyne Acetic Ester Disconnect_A->Precursors_A Precursors_B Thiophene-derived β-Keto Ester + Hydroxylamine Disconnect_B->Precursors_B

Caption: Retrosynthetic analysis of the target molecule.

Route A: 1,3-Dipolar Cycloaddition

The 1,3-dipolar cycloaddition, often referred to as the Huisgen cycloaddition, is a powerful and highly convergent method for constructing the isoxazole core.[3][4] This route involves the reaction of a nitrile oxide (the 1,3-dipole) with an alkyne (the dipolarophile).[5] For our target molecule, this translates to the cycloaddition of a thiophene-derived nitrile oxide with an alkyne bearing the acetic acid precursor.

Causality and Experimental Design

The key to this route is the in situ generation of the nitrile oxide from a stable precursor to avoid its self-dimerization into a furoxan byproduct. Thiophene-2-carboxaldehyde oxime is the logical starting point. Dehydrohalogenation of the corresponding hydroximoyl chloride, formed by reacting the oxime with an N-halosuccinimide (NCS), is a standard and efficient method for generating the nitrile oxide.[6][7] Triethylamine (Et3N) is selected as the base due to its ability to facilitate the elimination of HCl without promoting significant side reactions. The choice of ethyl 4-hydroxybut-2-ynoate as the alkyne partner provides the necessary carbon backbone, with the ester group serving as a stable precursor to the final carboxylic acid.

G cluster_RouteA Workflow for Route A A1 Thiophene-2-carboxaldehyde A3 Thiophene-2-carboxaldehyde oxime A1->A3 A2 Hydroxylamine HCl A2->A3 A5 Thiophene-2-hydroximoyl chloride A3->A5 A4 N-Chlorosuccinimide (NCS) A4->A5 A6 In situ Nitrile Oxide A5->A6 Et3N A8 Cycloaddition [3+2] A6->A8 A7 Ethyl 4-hydroxybut-2-ynoate A7->A8 A9 Ethyl [5-(2-Thienyl)isoxazol-3-yl]acetate A8->A9 A11 [5-(2-Thienyl)isoxazol-3-yl]acetic acid A9->A11 A10 Base Hydrolysis (e.g., LiOH) A10->A11

Caption: Experimental workflow for the 1,3-Dipolar Cycloaddition route.

Experimental Protocol: Route A

Step 1: Synthesis of Thiophene-2-carboxaldehyde oxime

  • To a stirred solution of thiophene-2-carboxaldehyde (1.0 eq) in ethanol (5 vol), add hydroxylamine hydrochloride (1.1 eq) and sodium acetate (1.5 eq).

  • Heat the mixture to reflux for 2-3 hours, monitoring by TLC until the aldehyde is consumed.

  • Cool the reaction to room temperature and pour it into ice-water (20 vol).

  • Filter the resulting precipitate, wash with cold water, and dry under vacuum to yield the oxime as a solid.

Step 2: Cycloaddition and Ester Formation

  • Dissolve thiophene-2-carboxaldehyde oxime (1.0 eq) in a suitable solvent like dichloromethane (DCM) or tetrahydrofuran (THF) (10 vol).

  • Cool the solution to 0 °C in an ice bath.

  • Add N-chlorosuccinimide (NCS) (1.05 eq) portion-wise, maintaining the temperature below 5 °C. Stir for 1 hour.

  • Add ethyl 4-hydroxybut-2-ynoate (1.2 eq) to the mixture.

  • Add triethylamine (Et3N) (1.5 eq) dropwise over 30 minutes. The formation of triethylamine hydrochloride salt will be observed.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor progress by TLC or LC-MS.

  • Upon completion, filter off the salt and wash the filtrate with water, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude residue by column chromatography (silica gel, hexane/ethyl acetate gradient) to obtain Ethyl [5-(2-Thienyl)isoxazol-3-yl]acetate.

Step 3: Saponification to the Final Acid

  • Dissolve the purified ester (1.0 eq) in a mixture of THF and water (3:1, 10 vol).

  • Add lithium hydroxide (LiOH) (1.5 eq) and stir at room temperature for 2-4 hours until TLC indicates complete conversion.

  • Remove the THF under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any non-polar impurities.

  • Cool the aqueous layer to 0 °C and acidify to pH 2-3 with 1M HCl.

  • Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield [5-(2-Thienyl)isoxazol-3-yl]acetic acid.

Route B: β-Keto Ester Condensation

A classic and often highly efficient method for isoxazole synthesis involves the condensation of a 1,3-dicarbonyl compound with hydroxylamine.[2][8] For our target, the key intermediate is ethyl 4-(2-thienyl)-2,4-dioxobutanoate. This route is atom-economical and avoids the generation of unstable intermediates like nitrile oxides, which can be advantageous for process safety on a large scale.

Causality and Experimental Design

The success of this route is entirely dependent on the efficient synthesis of the β-keto ester intermediate. A robust method is the Claisen condensation of ethyl 2-thienylglyoxylate with ethyl acetate.[9] Sodium ethoxide is an effective base for this transformation, acting as both a base and a source of the ethoxide nucleophile. The subsequent cyclization with hydroxylamine hydrochloride is typically straightforward. The reaction proceeds via initial formation of an oxime at one of the carbonyls, followed by intramolecular cyclization and dehydration to form the aromatic isoxazole ring. The regioselectivity is generally high, with the less hindered carbonyl (the ketone derived from ethyl acetate) preferentially reacting to form the oxime.

G cluster_RouteB Workflow for Route B B1 2-Acetylthiophene B3 Ethyl 2-thienylglyoxylate B1->B3 B2 Oxidation (e.g., SeO2) B2->B3 B5 Claisen Condensation B3->B5 B4 Ethyl Acetate B4->B5 B6 Ethyl 4-(2-thienyl)-2,4-dioxobutanoate B5->B6 NaOEt B8 Cyclization/Condensation B6->B8 B7 Hydroxylamine HCl B7->B8 B9 Ethyl [5-(2-Thienyl)isoxazol-3-yl]acetate B8->B9 B11 [5-(2-Thienyl)isoxazol-3-yl]acetic acid B9->B11 B10 Base Hydrolysis (e.g., LiOH) B10->B11

Caption: Experimental workflow for the β-Keto Ester Condensation route.

Experimental Protocol: Route B

Step 1: Synthesis of Ethyl 4-(2-thienyl)-2,4-dioxobutanoate

  • Prepare a solution of sodium ethoxide (1.1 eq) in absolute ethanol (10 vol) in a flame-dried, three-neck flask under an inert atmosphere (N2 or Ar).

  • To this solution, add a mixture of ethyl 2-thienylglyoxylate (1.0 eq) and ethyl acetate (1.5 eq) dropwise at room temperature.

  • After the addition is complete, heat the mixture to reflux for 4-6 hours. Monitor the reaction by TLC.

  • Cool the reaction to room temperature and carefully pour it into a mixture of ice and concentrated HCl (to neutralize the base).

  • Extract the product with ethyl acetate (3 x 10 vol).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude β-keto ester may be used directly or purified by vacuum distillation.

Step 2: Isoxazole Formation

  • Dissolve the crude ethyl 4-(2-thienyl)-2,4-dioxobutanoate (1.0 eq) in glacial acetic acid (5 vol).

  • Add hydroxylamine hydrochloride (1.2 eq) and heat the mixture to 100-110 °C for 3-5 hours.

  • Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature and pour it into ice-water.

  • Extract the product with ethyl acetate. Wash the organic layer with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify by column chromatography to yield Ethyl [5-(2-Thienyl)isoxazol-3-yl]acetate.

Step 3: Saponification to the Final Acid

  • Follow the same saponification protocol as described in Route A, Step 3.

Comparative Analysis for Scale-Up

The selection of an optimal synthesis route for industrial production requires a multi-faceted evaluation. The following table provides a side-by-side comparison of the two validated routes.

ParameterRoute A: 1,3-Dipolar CycloadditionRoute B: β-Keto Ester CondensationRationale & Justification
Number of Steps 3 (from thiophene-2-carboxaldehyde)3 (from ethyl 2-thienylglyoxylate)Both routes are comparable in length from key intermediates. However, synthesis of the starting materials may add steps.
Overall Yield Moderate to GoodGood to ExcellentCondensation reactions (Route B) often proceed in higher yields and with fewer side products than multi-component cycloadditions.
Reagent Cost & Availability NCS and ethyl 4-hydroxybut-2-ynoate can be moderately expensive.Ethyl 2-thienylglyoxylate may require synthesis, but other reagents (EtOAc, NH2OH·HCl) are commodity chemicals.Route B likely has a lower raw material cost, assuming an efficient synthesis of the glyoxylate.
Process Safety Involves in situ generation of potentially unstable nitrile oxides and the use of NCS, an oxidizer.Utilizes flammable solvents and strong bases (NaOEt), but avoids highly reactive intermediates.Route B presents more conventional and manageable process hazards for scale-up.
Purification Requires chromatography to remove furoxan byproducts and potential regioisomers.The final ester is often crystalline or can be purified by distillation/recrystallization, which is preferable for scale-up.Route B offers a significant advantage in downstream processing, avoiding costly and solvent-intensive chromatography.
Environmental Impact Generates chlorinated waste (from NCS) and triethylamine hydrochloride salt.Primarily generates saline aqueous waste. Acetic acid can be recovered.Route B is arguably "greener" due to the nature of its byproducts.

Conclusion and Recommendation

Both Route A (1,3-Dipolar Cycloaddition) and Route B (β-Keto Ester Condensation) are viable laboratory methods for the synthesis of [5-(2-Thienyl)isoxazol-3-yl]acetic acid.

For bench-scale and discovery chemistry , Route A offers flexibility and convergence. The modular nature of the cycloaddition allows for the rapid synthesis of analogs by simply swapping the alkyne or nitrile oxide precursor.[10]

For process development and commercial scale-up , Route B is the recommended pathway. Its advantages in terms of higher potential yields, use of less expensive and hazardous reagents, and simpler purification procedures are critical for robust and economical manufacturing. The avoidance of column chromatography in favor of crystallization or distillation is a particularly significant factor that directly impacts throughput and cost of goods. While requiring an initial investment in optimizing the synthesis of the key β-keto ester intermediate, the long-term benefits in process efficiency and safety make it the superior choice for industrial application.

References

  • Regioselective Synthesis of 5-Substituted 3-(β-d-Glycopyranosyl)isoxazoles and -isoxazolines by 1,3-Dipolar Cycloaddition as Potential Anticancer Agents and Glycogen Phosphorylase Inhibitors. MDPI.
  • Synthesis of 3,4,5-Trisubstituted Isoxazoles by the 1,3-Dipolar Cycloaddition Reaction of α-Azido Acrylates and Arom
  • DNA-Compatible Huisgen [3 + 2] Cycloaddition of In Situ Formed Nitrile Oxides with Alkenes or Alkynes to Synthesize Isoxazolines or Isoxazoles.
  • Isoxazole synthesis. Organic Chemistry Portal.
  • 3-Benzoylisoxazolines by 1,3-Dipolar Cycloaddition: Chloramine-T-Catalyzed Condensation of α-Nitroketones with Dipolarophiles. PMC.
  • Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions. RSC Publishing.
  • Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. Beilstein Journal of Organic Chemistry.
  • A Convenient Synthesis of Novel Isoxazolidine and Isoxazole Isoquinolinones Fused Hybrids. PMC.
  • Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. PMC.
  • Synthesis of isoxazole derivatives by 1,3‐DC of NOs and alkynes...
  • An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances.
  • Gram scale synthesis of isoxazole and pyrazole.
  • GREEN SYNTHESIS OF NEWER ISOXAZOLE DERIVATIVES AND THEIR BIOLOGICAL EVALUATION. International Journal of Biology, Pharmacy and Allied Sciences.
  • Alkyl Carbonates in Synthetic Chemistry. II. Condensation with Ketones. Synthesis of β-Keto Esters. Journal of the American Chemical Society.
  • #HETEROCYCLIC COMPOUNDS #Preparation from Aceto acetic ester #REACTION WITH UREA. YouTube.

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling [5-(2-Thienyl)isoxazol-3-yl]acetic acid

Executive Safety Summary Immediate Hazard Classification: Irritant / Bioactive Intermediate [5-(2-Thienyl)isoxazol-3-yl]acetic acid is a heterocyclic building block commonly used in drug discovery (specifically for COX/L...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

Immediate Hazard Classification: Irritant / Bioactive Intermediate [5-(2-Thienyl)isoxazol-3-yl]acetic acid is a heterocyclic building block commonly used in drug discovery (specifically for COX/LOX inhibition and antibacterial scaffolds). While specific toxicological data for this exact CAS is often limited, its structural analogs (thiophene-2-acetic acid and isoxazole-3-carboxylic acid) mandate a Risk Group 2 (Moderate Risk) handling protocol.

Critical Hazards:

  • Respiratory Irritation (H335): The acetic acid moiety creates an acidic micro-environment in mucous membranes upon inhalation.

  • Ocular Damage (H319): Solid dust is corrosive/irritating to corneal tissue.

  • Bioactivity: As a pharmacophore precursor, assume it possesses biological activity until proven otherwise.

Compound Profiling & Hazard Logic

To select the correct PPE, we must understand the molecule's behavior. We do not just "wear gear"; we counter specific molecular threats.

Structural FeatureHazard MechanismPPE Countermeasure
Acetic Acid Tail Proton donor (

). Upon contact with sweat or mucous membranes, it lowers pH, causing immediate irritation or chemical burns.
Nitrile Gloves (Acid resistance) + Goggles (Vapor/Dust seal)
Thiophene Ring Lipophilic moiety. Potential for skin permeation.[1][2][3][4] Metabolic activation (S-oxidation) can deplete glutathione in liver if absorbed systemically.Double-gloving (to prevent breakthrough) + Long sleeves
Isoxazole Core Biologically active scaffold (pharmacophore). Potential for specific receptor binding or sensitization.Engineering Controls (Fume hood/Biosafety cabinet) to prevent inhalation.

The Multi-Barrier PPE System

Do not rely on a single barrier. Use a "Defense in Depth" strategy.

A. Respiratory Protection (The Primary Defense)[1][3]
  • Engineering Control (Mandatory): Handle all solids in a Chemical Fume Hood or a Powder Containment Balance Enclosure . Face velocity must be verified >0.5 m/s.

  • PPE (Secondary): If weighing outside a hood (not recommended) or during spill cleanup, use a NIOSH-approved N95 or P100 particulate respirator .

    • Why: The particle size of this crystallized acid can be fine (<10 µm), allowing deep lung penetration where the acidic nature causes inflammation.

B. Dermal Protection (The Contact Barrier)
  • Glove Protocol: Double Nitrile Strategy.

    • Inner Layer: 4 mil (0.10 mm) Nitrile (inspection white/blue).

    • Outer Layer: 5-8 mil (0.12-0.20 mm) Nitrile or Neoprene (extended cuff).

    • Logic: Thiophene derivatives have high solvent solubility. If you dissolve this compound in DMSO or DCM, the solvent acts as a carrier, pulling the compound through thin gloves. Double gloving creates a "sacrificial layer."

  • Body: Lab coat (buttoned to neck) + Tyvek sleeves if handling >10g quantities to bridge the glove-cuff gap.

C. Ocular Protection
  • Standard: Chemical Splash Goggles (ANSI Z87.1 or EN 166).

  • Contraindication: Do not rely on standard safety glasses with side shields. Fine acidic dust can bypass side shields and react with eye moisture.

Operational Workflow: Step-by-Step

This protocol minimizes exposure during the most critical phases of experimentation.

Phase 1: Weighing & Transfer (Highest Risk)
  • Static Control: Place an ionizing fan or antistatic gun near the balance. Heterocyclic acids are prone to static charge, causing "fly-away" dust.

  • Taring: Tare the weighing boat inside the hood.

  • Transfer: Use a disposable spatula. Do not reuse spatulas to prevent cross-contamination of the stock bottle.

  • Decon: Wipe the balance area with a methanol-dampened tissue immediately after weighing.

Phase 2: Solubilization
  • Solvent Choice: When dissolving in DMSO, DMF, or Methanol, the solution becomes a transdermal vector .

  • Technique: Add solvent slowly. Acidic compounds can exotherm slightly upon solvation.

  • Vessel: Keep the vial capped when not actively adding reagents.

Phase 3: Reaction & Workup
  • Acidification: If the protocol requires quenching, be aware that this compound is already acidic.

  • Extraction: When using separatory funnels, vent frequently. The isoxazole ring is stable, but the acetic acid side chain can react with carbonates (like

    
    ) to release 
    
    
    
    vigorously.

Visualizing the Safety Protocol

The following diagram illustrates the decision logic for handling this compound, ensuring a self-validating safety loop.

SafetyProtocol Start Start: Handling [5-(2-Thienyl)isoxazol-3-yl]acetic acid RiskAssess Risk Assessment: Is form Solid or Solution? Start->RiskAssess Solid Form: Solid / Powder RiskAssess->Solid Powder Solution Form: Solution (DMSO/DCM) RiskAssess->Solution Liquid EngControl_S Engineering Control: Fume Hood / Powder Enclosure Solid->EngControl_S PPE_S PPE: Nitrile Double Glove + Goggles + N95 (Backup) EngControl_S->PPE_S Static Action: Neutralize Static Charge PPE_S->Static Action Experimental Procedure Static->Action Permeation Risk: Transdermal Absorption via Solvent Solution->Permeation PPE_L PPE: Extended Cuff Nitrile (Splash Guard) PPE_L->Action Permeation->PPE_L Disposal Disposal: Acidic Organic Waste Stream Action->Disposal

Caption: Operational Risk Management Flowchart for Isoxazole-Thiophene Derivatives. Blue nodes indicate decision points; Red/Yellow indicate hazard control points.

Decontamination & Disposal

Spill Management:

  • Solid Spill: Do not sweep dry. Cover with a wet paper towel (water/methanol) to dampen, then wipe up. This prevents dust generation.[1][2][4][5]

  • Liquid Spill: Absorb with vermiculite or sand. Do not use combustible materials (sawdust) if dissolved in oxidizing solvents.

Waste Streams:

  • Primary Stream: Organic Acid Waste . Label clearly as "Contains Thiophene/Isoxazole derivatives."

  • Aqueous Stream: If extracted into water, the aqueous layer must be treated as Hazardous Aqueous Waste due to the potential aquatic toxicity of thiophenes.

  • Container: High-density polyethylene (HDPE) or glass. Avoid metal containers if the solution is highly acidic.

References

  • Fisher Scientific. (2024). Safety Data Sheet: 5-(2-Thienyl)isoxazole-3-carboxylic acid. Retrieved from

  • PubChem. (n.d.). Compound Summary: Thiophene-2-acetic acid (Structural Analog). National Library of Medicine. Retrieved from

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from

  • Cayman Chemical. (2025).[2] Safety Data Sheet: Isoxazole Derivatives. Retrieved from

  • European Chemicals Agency (ECHA). (n.d.). C&L Inventory: Thiophene derivatives. Retrieved from

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[5-(2-Thienyl)isoxazol-3-yl]acetic acid
Reactant of Route 2
[5-(2-Thienyl)isoxazol-3-yl]acetic acid
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